2-(2-Aminothiazol-4-yl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c6-5-7-4(1-2-8)3-9-5/h3,8H,1-2H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRNCFRWUPCKPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578858 | |
| Record name | 2-(2-Amino-1,3-thiazol-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174666-17-2 | |
| Record name | 2-(2-Amino-1,3-thiazol-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-amino-1,3-thiazol-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2-(2-Aminothiazol-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of the heterocyclic compound 2-(2-Aminothiazol-4-yl)ethanol. This molecule belongs to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Synthesis of this compound
The primary synthetic route to this compound is through the Hantzsch thiazole synthesis. This classical method involves the condensation reaction of an α-haloketone with a thioamide.[4] In the case of this compound, the key starting materials are thiourea and an appropriate α-haloketone precursor, namely 1-chloro-4-hydroxybutan-2-one.
A general workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of 1-chloro-4-hydroxybutan-2-one
Materials:
-
4-hydroxy-2-butanone solution
-
Thionyl chloride solution
-
5 wt% Sodium bicarbonate solution
Procedure:
-
A solution of 4-hydroxy-2-butanone is placed in a four-neck flask and cooled to below -5 °C.
-
Thionyl chloride solution is added dropwise to the flask while maintaining the low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is held for 2-3 hours.
-
The mixture is then heated to 60 °C for 30-60 minutes, followed by cooling to room temperature.
-
The solution is washed with a 5 wt% sodium bicarbonate solution until the pH reaches 7.
-
The product, 1-chloro-4-hydroxybutan-2-one, is obtained after removal of the solvent under reduced pressure.[5]
Experimental Protocol: Hantzsch Thiazole Synthesis
Materials:
-
1-chloro-4-hydroxybutan-2-one
-
Thiourea
-
Ethanol
Procedure:
-
1-chloro-4-hydroxybutan-2-one is dissolved in ethanol.
-
An equimolar amount of thiourea is added to the solution.
-
The reaction mixture is refluxed for a specified period, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent, to yield this compound.
Properties of this compound
Detailed experimental data for the physical and chemical properties of this compound are not extensively reported. However, based on its chemical structure (C₅H₈N₂OS), the following properties can be anticipated and should be confirmed by experimental analysis.
| Property | Predicted/Expected Value |
| Molecular Formula | C₅H₈N₂OS |
| Molecular Weight | 144.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in polar organic solvents like ethanol and DMSO. |
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the thiazole ring, the methylene groups of the ethanol substituent, the amino group, and the hydroxyl group. The chemical shifts would be influenced by the electronic environment of each proton.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the thiazole ring and the ethanol side chain. The carbons of the heterocyclic ring will appear in the aromatic region, while the aliphatic carbons of the ethanol group will be observed at higher field.
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, the O-H stretching of the alcohol, C-H stretching of the aliphatic and aromatic moieties, the C=N and C=C stretching of the thiazole ring, and the C-O stretching of the alcohol.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the ethanol side chain.
Biological Activities and Potential Applications
The 2-aminothiazole scaffold is a well-established "privileged structure" in drug discovery, known for its ability to interact with a variety of biological targets.[6] Derivatives of 2-aminothiazoles have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][7][8][9]
While specific biological data for this compound is limited, its structural motifs suggest potential areas of interest for drug development:
-
Kinase Inhibition: The 2-aminothiazole core is a known template for the design of kinase inhibitors.[7] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The hydroxyl group of the ethanol substituent could potentially form key hydrogen bond interactions within the ATP-binding site of various kinases.
A simplified representation of a potential kinase inhibition pathway is shown below:
Caption: A simplified diagram illustrating the potential mechanism of kinase inhibition.
-
Anti-inflammatory Activity: Several 2-aminothiazole derivatives have been reported to possess anti-inflammatory properties.[10] The mechanism of action could involve the modulation of inflammatory signaling pathways, such as those mediated by cytokines and inflammatory enzymes.
-
Antimicrobial Activity: The thiazole ring is a component of many antimicrobial agents.[11][12] this compound could be investigated for its potential antibacterial and antifungal activities.
Conclusion
This compound is a molecule of interest within the broader class of 2-aminothiazoles, a scaffold with proven importance in medicinal chemistry. While detailed experimental data for this specific compound is not widely available, this guide provides a framework for its synthesis based on the well-established Hantzsch thiazole synthesis. The predicted properties and potential biological activities, particularly in the areas of kinase inhibition and anti-inflammatory effects, suggest that this compound and its derivatives are worthy of further investigation in drug discovery programs. Further research is required to fully elucidate the synthetic details, characterize its physicochemical properties, and explore its pharmacological profile.
References
- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. chemijournal.com [chemijournal.com]
- 5. ETHANOL CAUSES AND LITHIUM PREVENTS NEUROAPOPTOSIS AND SUPPRESSION OF pERK IN THE INFANT MOUSE BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial and anti-biofilm activity of thiourea derivatives incorporating a 2-aminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(2-Aminothiazol-4-yl)ethanol: Chemical Structure, Analysis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and analytical characteristics of 2-(2-Aminothiazol-4-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure, appearing in numerous biologically active compounds and approved pharmaceuticals. This document details the chemical structure, predicted physicochemical properties, and spectral analysis of the title compound. A detailed experimental protocol for its synthesis via the Hantzsch thiazole reaction is provided, along with a standard method for its analytical characterization using High-Performance Liquid Chromatography (HPLC). Furthermore, the broader biological significance of the 2-aminothiazole class of compounds is discussed, offering context for its potential applications in drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound is a heterocyclic compound featuring a 2-aminothiazole core substituted at the 4-position with a 2-hydroxyethyl group.
Chemical Structure:
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂OS | Calculated |
| Molecular Weight | 144.20 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available (Predicted to be a solid at room temperature) | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol, Ethanol); sparingly soluble in water (Predicted) | N/A |
Synthesis and Experimental Protocols
The most direct and widely used method for the synthesis of 4-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis . This method involves the cyclocondensation of an α-haloketone with a thiourea. For the synthesis of this compound, the key starting materials are 1-chloro-4-hydroxybutan-2-one and thiourea .
Logical Workflow for Synthesis
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Part A: Synthesis of 1-Chloro-4-hydroxybutan-2-one
This protocol is adapted from the general procedure for the chlorination of hydroxyketones.[1]
-
Reagents and Equipment:
-
4-Hydroxy-2-butanone
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask (appropriate size)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxy-2-butanone (1.0 eq.) in anhydrous DCM and cool the solution to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 eq.) dropwise to the cooled solution via a dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding the mixture to a cold, saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-chloro-4-hydroxybutan-2-one. This crude product can often be used in the next step without further purification.
-
Part B: Hantzsch Synthesis of this compound
This protocol is a standard procedure for Hantzsch thiazole synthesis.[2][3]
-
Reagents and Equipment:
-
1-Chloro-4-hydroxybutan-2-one (from Part A)
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filtration flask
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-chloro-4-hydroxybutan-2-one (1.0 eq.) in absolute ethanol.
-
Add thiourea (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume using a rotary evaporator.
-
Pour the concentrated mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Chemical Analysis
Spectral Analysis (Predicted)
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted NMR spectra for this compound in a common NMR solvent such as DMSO-d₆ are tabulated below. Chemical shifts (δ) are given in parts per million (ppm).
Data Presentation: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.80 | s | 1H | H5 (thiazole ring) |
| ~7.00 | br s | 2H | -NH₂ |
| ~4.80 | t | 1H | -OH |
| ~3.60 | t | 2H | -CH₂-OH |
| ~2.70 | t | 2H | Thiazole-CH₂- |
Data Presentation: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C2 (C-NH₂) |
| ~148 | C4 (C-CH₂CH₂OH) |
| ~105 | C5 |
| ~60 | -CH₂-OH |
| ~32 | Thiazole-CH₂- |
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 144. Key fragmentation patterns would likely involve:
-
Loss of H₂O: A peak at m/z = 126, corresponding to the loss of a water molecule from the ethanol side chain.
-
α-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group, resulting in a fragment at m/z = 113 ([M-CH₂OH]⁺).
-
Thiazole Ring Fragmentation: Cleavage of the thiazole ring can lead to various smaller fragments.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying this compound. A general reversed-phase HPLC method is provided below.
Experimental Protocol: HPLC Analysis
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid). A typical gradient might be 5% to 95% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: ~254 nm (or a wavelength determined by UV-Vis scan of the pure compound)
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the sample and run the gradient program.
-
The retention time and peak area are used for qualitative and quantitative analysis, respectively. Purity can be estimated by the area percentage of the main peak.
-
Biological and Medicinal Context
While specific signaling pathways for this compound have not been extensively studied, the 2-aminothiazole core is a well-established pharmacophore in drug discovery. Derivatives of 2-aminothiazole exhibit a wide range of biological activities. Understanding this broader context is crucial for researchers exploring the potential of new analogues.
Overview of 2-Aminothiazole Derivatives' Biological Activities
Caption: Biological activities associated with the 2-aminothiazole scaffold.
The 2-aminothiazole moiety is a key component in several clinically used drugs, highlighting its importance in medicinal chemistry.[4][5][6] Its derivatives have been reported to possess a broad spectrum of pharmacological effects, including:
-
Anticancer Activity: Many 2-aminothiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[7] They can act through different mechanisms, such as kinase inhibition.
-
Antimicrobial Activity: This class of compounds has demonstrated significant antibacterial and antifungal properties.
-
Anti-inflammatory Effects: Certain derivatives exhibit anti-inflammatory activity, potentially through the inhibition of pro-inflammatory enzymes or cytokines.
-
Antiviral Properties: The 2-aminothiazole scaffold has been explored for the development of antiviral agents, including those targeting HIV.[4]
-
Antioxidant Activity: Some derivatives have been shown to possess antioxidant properties, which can be beneficial in conditions associated with oxidative stress.
The versatility of the 2-aminothiazole ring allows for substitution at multiple positions, enabling the fine-tuning of its biological and pharmacokinetic properties. The hydroxyl group in this compound provides a potential site for further derivatization to explore structure-activity relationships (SAR) and develop new therapeutic agents.
Conclusion
This compound is a readily synthesizable compound belonging to the medicinally important class of 2-aminothiazoles. This guide has provided a detailed overview of its chemical structure, predicted properties, and analytical characterization methods. The outlined synthetic and analytical protocols offer a practical framework for researchers working with this and related compounds. The diverse biological activities associated with the 2-aminothiazole core underscore the potential of this compound as a building block for the development of novel therapeutic agents. Further investigation into its specific biological targets and mechanisms of action is warranted.
References
- 1. CN103553890A - Synthesis method of 4-chloro-2-butanone - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunoaffinity extraction of 4-hydroxy-2-(4-methylphenyl)benzothiazole and its metabolites for determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: 2-amino-4-(2-hydroxyethyl)-1,3-thiazole hydrochloride (CAS 1609407-94-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and technical data specifically for CAS number 1609407-94-4, 2-amino-4-(2-hydroxyethyl)-1,3-thiazole hydrochloride, are limited. This guide provides a comprehensive overview based on the well-established properties and activities of the broader class of 2-aminothiazole derivatives, a scaffold of significant interest in medicinal chemistry. The information presented herein should be used as a general reference, and specific experimental validation for the target compound is highly recommended.
Core Compound Properties
2-amino-4-(2-hydroxyethyl)-1,3-thiazole hydrochloride is a heterocyclic compound featuring the 2-aminothiazole core structure. This scaffold is a privileged motif in drug discovery, known for its diverse biological activities.[1][2][3]
| Property | Value | Source |
| CAS Number | 1609407-94-4 | N/A |
| Chemical Name | 2-amino-4-(2-hydroxyethyl)-1,3-thiazole hydrochloride | [4] |
| Molecular Formula | C5H9ClN2OS | [4] |
| Molecular Weight | 180.65 g/mol | [4] |
| Appearance | Solid (predicted) | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents | N/A |
Synthesis and Manufacturing
General Hantzsch Thiazole Synthesis Protocol:
This reaction involves the condensation of an α-haloketone with a thiourea or thioamide derivative.
-
Step 1: Preparation of the α-haloketone. The appropriate ketone is halogenated at the α-position using a suitable halogenating agent (e.g., bromine, N-bromosuccinimide). For the synthesis of 2-amino-4-(2-hydroxyethyl)-1,3-thiazole, a potential starting material would be a protected form of 4-halo-1-hydroxybutan-2-one.
-
Step 2: Cyclocondensation. The α-haloketone is then reacted with thiourea in a suitable solvent, such as ethanol or isopropanol. The reaction is typically heated to facilitate the cyclization and formation of the thiazole ring.
-
Step 3: Deprotection and Salt Formation. If a protecting group was used for the hydroxyl functionality, it would be removed in this step. Subsequent treatment with hydrochloric acid would yield the final hydrochloride salt.
Caption: General workflow for Hantzsch synthesis of 2-aminothiazole hydrochlorides.
Biological Activity and Potential Signaling Pathways
The 2-aminothiazole scaffold is a key component in a multitude of biologically active molecules, exhibiting a wide range of therapeutic potentials, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The specific biological profile of CAS 1609407-94-4 has not been publicly documented. However, based on the activities of related compounds, it could potentially interact with various cellular signaling pathways.
Many 2-aminothiazole derivatives are known to be potent inhibitors of protein kinases, which are crucial regulators of cellular processes. Deregulation of kinase activity is a hallmark of many diseases, particularly cancer.
Caption: Potential mechanism of action via protein kinase inhibition.
Experimental Protocols
Detailed experimental protocols for CAS 1609407-94-4 are not available. The following represents a general workflow for the preliminary biological evaluation of a novel 2-aminothiazole derivative.
Caption: A typical workflow for the biological evaluation of a new chemical entity.
Safety and Handling
The following safety information is based on available Safety Data Sheets (SDS) for 2-amino-4-(2-hydroxyethyl)-1,3-thiazole hydrochloride.[4]
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| H315: Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/ eye protection/ face protection. |
| H335: May cause respiratory irritation. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area, preferably a fume hood.
Suppliers
A limited number of chemical suppliers list CAS number 1609407-94-4 in their catalogs. It is recommended to contact these suppliers directly for detailed information on purity, availability, and pricing.
-
Please note: The inclusion of a supplier does not constitute an endorsement.
| Supplier | Website |
| BLD Pharm | --INVALID-LINK-- |
| Chemspace | --INVALID-LINK-- |
| Mcule | --INVALID-LINK-- |
Conclusion
2-amino-4-(2-hydroxyethyl)-1,3-thiazole hydrochloride (CAS 1609407-94-4) belongs to the promising class of 2-aminothiazole compounds. While specific data for this particular molecule is scarce in the public domain, the extensive research on the 2-aminothiazole scaffold suggests a high potential for biological activity. Further investigation is warranted to elucidate its specific properties, mechanism of action, and therapeutic potential. Researchers are encouraged to use the information on the broader class of compounds as a starting point for their investigations and to conduct thorough experimental validation.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. aaronchem.com [aaronchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide on the Biological Activity of 2-(2-Aminothiazol-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of 2-aminothiazole have demonstrated significant potential in various therapeutic areas, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] This technical guide focuses on the biological activity of a specific derivative, 2-(2-Aminothiazol-4-yl)ethanol. While direct and extensive research on this particular molecule is limited, this guide will synthesize the available information on its close derivatives and the broader class of 2-aminothiazoles to provide a comprehensive overview of its potential biological activities and avenues for future research.
Synthesis of 2-Aminothiazole Derivatives
The most common and versatile method for the synthesis of the 2-aminothiazole ring is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea derivative.[1]
Antimicrobial Activity
Quantitative Data for a Derivative of this compound
The antimicrobial activity of the ligand (L) and its Co(II) complex was evaluated against several bacterial and fungal strains. The results, summarized below, indicate that the metal complex exhibits broader and more potent activity than the ligand alone.[7]
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (μg/mL) |
| Ligand (L) | Escherichia coli | 15 | 500 |
| Salmonella typhi | 14 | 500 | |
| Staphylococcus aureus | 16 | 500 | |
| Streptococcus pyogenes | 12 | >500 | |
| Candida albicans | 10 | >500 | |
| Co(II) Complex | Escherichia coli | 20 | 250 |
| Salmonella typhi | 18 | 250 | |
| Staphylococcus aureus | 19 | 250 | |
| Streptococcus pyogenes | 17 | 500 | |
| Candida albicans | 16 | 500 |
L = (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide
Experimental Protocols
Synthesis of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide (Ligand) [7]
-
2-(2-aminothiazol-4-yl)acetohydrazide is condensed with 2-nitrobenzaldehyde in ethanol.
-
The reaction mixture is refluxed for a specified period.
-
The resulting solid is filtered, washed, and recrystallized to yield the pure ligand.
Antimicrobial Screening (Disc Diffusion Method) [7][8]
-
Muller-Hinton agar plates are prepared and inoculated with the test microorganism.
-
Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
The discs are placed on the surface of the agar.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The diameter of the zone of inhibition around each disc is measured in millimeters.
Anticancer Activity
The 2-aminothiazole moiety is a key component of several clinically approved anticancer drugs, such as Dasatinib.[3] Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[3][5][9] While no specific anticancer data for this compound was found, the general mechanism of action for many 2-aminothiazole-based anticancer agents involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[2]
Experimental Protocols
MTT Assay for Cytotoxicity [2]
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Potential Signaling Pathway Inhibition
Many 2-aminothiazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
Anti-inflammatory Activity
Certain 2-aminothiazole derivatives have been investigated for their anti-inflammatory properties.[6][10] These compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins.[10] The underlying mechanisms often involve the suppression of key inflammatory signaling pathways, such as the NF-κB pathway.[10] Although no specific anti-inflammatory data for this compound has been reported, its structural similarity to other anti-inflammatory 2-aminothiazoles suggests it may possess similar activities.
Experimental Protocols
Nitric Oxide (NO) Production Assay in Macrophages
-
Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.
-
The cells are pre-treated with various concentrations of the test compound for a short period.
-
Inflammation is induced by adding an inflammatory stimulus, such as lipopolysaccharide (LPS).
-
After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at a specific wavelength (e.g., 540 nm), and the concentration of nitrite is determined from a standard curve.
Conclusion and Future Directions
This compound belongs to the promising class of 2-aminothiazole compounds, which have demonstrated a broad spectrum of biological activities. While direct experimental data on this specific molecule is scarce, the available information on its close derivatives and the general properties of the 2-aminothiazole scaffold suggest its potential as a valuable lead compound in drug discovery.
The antimicrobial data for a closely related acetohydrazide derivative indicates that this compound could serve as a foundation for developing new antibacterial and antifungal agents.[7] Furthermore, the well-established anticancer and anti-inflammatory activities of the 2-aminothiazole core warrant the investigation of this compound in these therapeutic areas.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its novel derivatives. In vitro screening against a panel of clinically relevant bacterial and fungal strains, as well as a variety of cancer cell lines, would be a crucial first step. Subsequent mechanistic studies to elucidate the specific molecular targets and signaling pathways involved would provide a deeper understanding of its therapeutic potential. Such investigations could unlock the full potential of this promising molecule for the development of new and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journaljmsrr.com [journaljmsrr.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Cornerstone: A Technical Guide to 2-(2-Aminothiazol-4-yl)ethanol and Its Derivatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of clinically significant pharmaceuticals. Among the key building blocks for introducing this critical functionality, 2-(2-aminothiazol-4-yl)ethanol and its closely related derivative, 2-(2-aminothiazol-4-yl)acetic acid, stand out for their versatility and importance in the synthesis of a wide range of therapeutic agents, including blockbuster antibiotics and targeted cancer therapies. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of this pivotal building block, complete with detailed experimental protocols, quantitative data, and visual representations of key chemical and biological pathways.
Synthesis of the 2-Aminothiazole Core: The Hantzsch Thiazole Synthesis
The foundational method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis, a robust and widely utilized reaction involving the condensation of an α-halocarbonyl compound with a thiourea derivative.
A general workflow for the Hantzsch synthesis to produce 2-aminothiazole derivatives is outlined below:
Experimental Protocol: One-Pot Synthesis of 2-Amino-4-arylthiazoles
This protocol describes a facile and efficient one-pot synthesis of 2-aminothiazole derivatives from aromatic methyl ketones.
Materials:
-
Aromatic methyl ketone (1.0 mmol)
-
Thiourea or N-substituted thiourea (1.2 mmol)
-
Copper(II) bromide (1.1 mmol)
-
Ethanol
Procedure:
-
A mixture of the aromatic methyl ketone (1.0 mmol), thiourea or N-substituted thiourea (1.2 mmol), and copper(II) bromide (1.1 mmol) in ethanol is stirred at 80 °C.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The reaction mixture is poured into a 5% aqueous solution of sodium carbonate, leading to the precipitation of the product.
-
The solid product is collected by filtration, washed with water, and dried.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.
| Entry | Ketone | Thiourea | Product | Yield (%) |
| 1 | Acetophenone | Thiourea | 4-Phenylthiazol-2-amine | 90 |
| 2 | 4'-Methoxyacetophenone | Thiourea | 4-(4-Methoxyphenyl)thiazol-2-amine | 85 |
| 3 | 4'-Fluoroacetophenone | Thiourea | 4-(4-Fluorophenyl)thiazol-2-amine | 88 |
| 4 | 2-Acetylnaphthalene | Thiourea | 4-(Naphthalen-2-yl)thiazol-2-amine | 82 |
| 5 | Acetophenone | N-Phenylthiourea | N,4-Diphenylthiazol-2-amine | 85 |
Synthesis of this compound
While much of the literature focuses on the acetic acid derivative, the synthesis of this compound can be achieved through the reduction of the corresponding ester, which is synthesized via the Hantzsch reaction.
Step 1: Synthesis of Ethyl 2-(2-aminothiazol-4-yl)acetate
A common route involves the reaction of ethyl 4-chloroacetoacetate with thiourea.
Experimental Protocol:
-
In a reaction vessel, dissolve thiourea in ethanol.
-
Slowly add ethyl 4-chloroacetoacetate to the solution at room temperature with stirring.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a weak base to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry to obtain ethyl 2-(2-aminothiazol-4-yl)acetate.
Step 2: Reduction to this compound
The ester can be reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LAH).
Experimental Protocol: Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Ethyl 2-(2-aminothiazol-4-yl)acetate
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (for quenching)
-
Saturated aqueous sodium sulfate solution
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension in an ice bath.
-
Dissolve ethyl 2-(2-aminothiazol-4-yl)acetate in anhydrous THF and add it dropwise to the LAH suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for a few hours, monitoring by TLC.
-
Once the reaction is complete, cool the flask again in an ice bath and cautiously quench the excess LAH by the slow, dropwise addition of ethyl acetate, followed by the careful addition of a saturated aqueous solution of sodium sulfate.
-
Filter the resulting slurry and wash the solid with THF.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude this compound, which can be purified by recrystallization or column chromatography.
Applications in Pharmaceutical Synthesis
The 2-aminothiazole-4-yl-acetyl moiety is a cornerstone in the structure of numerous third-generation cephalosporin antibiotics. The synthesis of these complex molecules often involves the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus with an activated form of 2-(2-aminothiazol-4-yl)acetic acid.
Cephalosporin Antibiotics: Side-Chain Acylation
A general workflow for the attachment of the 2-aminothiazole side chain to the cephalosporin core is depicted below.
Cephalosporins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] They acylate the transpeptidase domain of penicillin-binding proteins (PBPs), preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity.[1][2] This leads to cell lysis and bacterial death.[3]
Targeted Cancer Therapy: Kinase Inhibitors
The 2-aminothiazole scaffold is also a key feature in several small-molecule kinase inhibitors used in cancer therapy, such as Dasatinib and Axitinib. These drugs target specific tyrosine kinases that are aberrantly activated in cancer cells, leading to uncontrolled proliferation and survival.
Dasatinib is a potent inhibitor of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML), as well as Src family kinases.[4] Its binding to the ATP-binding pocket of these kinases blocks their catalytic activity, thereby inhibiting downstream signaling pathways crucial for cancer cell survival and proliferation.[4]
Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), which play a central role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[1][5] By blocking VEGFR signaling, Axitinib effectively cuts off the tumor's blood supply.[1]
References
- 1. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 2. What is Axitinib used for? [synapse.patsnap.com]
- 3. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
The Therapeutic Potential of the 2-Aminothiazole Scaffold: An In-depth Technical Guide with a Focus on 2-(2-Aminothiazol-4-yl)ethanol
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Disclaimer: This document provides a comprehensive overview of the 2-aminothiazole scaffold as a privileged structure in medicinal chemistry. While the focus is on the potential therapeutic applications of 2-(2-aminothiazol-4-yl)ethanol, it is crucial to note that specific biological activity and quantitative data for this core compound are scarce in publicly available scientific literature. Therefore, this guide extrapolates the potential of this compound based on the well-documented activities of its derivatives.
Introduction to the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a five-membered heterocyclic ring containing a sulfur and two nitrogen atoms, with an amino group at the C2 position. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Its derivatives have been extensively explored and have resulted in several clinically approved drugs. The structural versatility of the 2-aminothiazole core allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Synthesis of 2-Aminothiazole Derivatives
The most common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea derivative.
General Experimental Protocol: Hantzsch Thiazole Synthesis
A general procedure for the Hantzsch synthesis of a 4-substituted-2-aminothiazole is as follows:
-
Reactant Preparation: An α-haloketone (1 equivalent) is dissolved in a suitable solvent, typically ethanol.
-
Reaction Initiation: A thiourea derivative (1-1.2 equivalents) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified using column chromatography or recrystallization to yield the desired 2-aminothiazole derivative.
Therapeutic Applications of 2-Aminothiazole Derivatives
Derivatives of the 2-aminothiazole scaffold have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases.
Anticancer Activity
Numerous 2-aminothiazole derivatives have been reported to exhibit potent anticancer activity against a variety of human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.
Antimicrobial and Antitubercular Activity
The 2-aminothiazole scaffold is a key component in many compounds with significant antibacterial and antifungal properties. Notably, extensive research has been conducted on 2-aminothiazole derivatives as potent agents against Mycobacterium tuberculosis.[3][4] Structure-activity relationship (SAR) studies have shown that modifications at the N-2 position of the aminothiazole can dramatically improve antitubercular activity.[3][4]
Anti-inflammatory Activity
Certain 2-aminothiazole derivatives have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. SAR studies have indicated that the size and nature of substituents at the 4- and 5-positions of the thiazole ring are crucial for both potency and selectivity.[5]
Quantitative Data for 2-Aminothiazole Derivatives
The following table summarizes the biological activity of selected 2-aminothiazole derivatives from the literature. It is important to reiterate that this data is for derivatives and not for the parent compound, this compound.
| Compound ID | Structure | Target/Assay | Activity (IC50/MIC) | Reference |
| 55 | N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | Mycobacterium tuberculosis | MIC: 0.024 µM | [3][4] |
| 5a | 5-(1-methyl)ethyl-4-methylthiazol-2-ylamine | Inducible Nitric Oxide Synthase (iNOS) | - | [5] |
| 5b | 5-(1,1-dimethyl)ethyl-4-methylthiazol-2-ylamine | Inducible Nitric Oxide Synthase (iNOS) | - | [5] |
Signaling Pathways and Mechanisms of Action
The diverse therapeutic effects of 2-aminothiazole derivatives stem from their ability to modulate various signaling pathways. A common mechanism for the anticancer derivatives is the inhibition of protein kinases, which are crucial for cell growth, differentiation, and survival.
The Untapped Potential of this compound
While the broader class of 2-aminothiazoles is well-explored, this compound remains a largely uncharacterized molecule. Its structure, featuring a primary alcohol, presents an interesting point for further derivatization or for potential metabolic activation. The ethanol substituent may also influence the molecule's solubility and pharmacokinetic profile.
Given the established therapeutic potential of the 2-aminothiazole scaffold, this compound represents a valuable starting point for new drug discovery campaigns. Future research should focus on:
-
Dedicated Synthesis and Characterization: Development of a robust and scalable synthesis for this compound and full characterization of its physicochemical properties.
-
Broad Biological Screening: Evaluation of its activity against a wide panel of biological targets, including kinases, microbial enzymes, and inflammatory mediators.
-
Structure-Activity Relationship Studies: Using this compound as a core, synthesize a library of derivatives to explore the impact of modifications on biological activity.
Conclusion
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, with its derivatives showing immense promise in oncology, infectious diseases, and inflammation. Although this compound itself is currently under-researched, its foundational structure within this therapeutically significant class of compounds marks it as a molecule of high interest. Further investigation into its synthesis, properties, and biological activities is warranted and could unlock new avenues for the development of novel therapeutics. The logical progression of research from this core molecule is depicted in the workflow below.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 2-(2-Aminothiazol-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Aminothiazol-4-yl)ethanol, with a specific focus on its solubility and stability. As a key intermediate and structural motif in various pharmaceutically active compounds, a thorough understanding of these parameters is critical for formulation development, manufacturing, and ensuring the quality, safety, and efficacy of final drug products. This document outlines detailed experimental protocols for determining solubility in various solvent systems and for assessing stability under forced degradation conditions, including hydrolytic, oxidative, photolytic, and thermal stress. While specific experimental data for this compound is not publicly available, this guide presents data tables for analogous compounds and provides a robust framework for generating the necessary data. Furthermore, experimental workflows and potential degradation pathways are visualized to aid in the design and execution of these critical studies.
Introduction
This compound is a heterocyclic compound incorporating both an aminothiazole and a primary alcohol functionality. The aminothiazole ring is a prevalent scaffold in medicinal chemistry, found in a wide array of therapeutic agents, including cephalosporin antibiotics and kinase inhibitors. The ethanol substituent can influence the molecule's polarity, hydrogen bonding capacity, and overall solubility. Given its potential role in drug development, a comprehensive understanding of its solubility and stability is paramount for predicting its behavior during formulation, storage, and administration.
Forced degradation studies are a cornerstone of drug development, providing crucial insights into the intrinsic stability of a drug substance.[1] These studies help to identify potential degradation products, elucidate degradation pathways, and are essential for the development and validation of stability-indicating analytical methods, as mandated by regulatory agencies such as the International Council for Harmonisation (ICH).[1]
This guide provides a detailed framework for the systematic evaluation of the solubility and stability of this compound.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and developability. The presence of both a basic aminothiazole ring and a polar hydroxyl group in this compound suggests a degree of aqueous solubility that is likely pH-dependent, as well as solubility in various organic solvents.
Predicted Solubility Behavior
Based on the structure of this compound, the following solubility trends can be anticipated:
-
Aqueous Solubility: The compound is expected to exhibit higher solubility in acidic aqueous solutions due to the protonation of the basic aminothiazole ring.
-
Organic Solubility: Good solubility is anticipated in polar protic solvents like methanol and ethanol due to hydrogen bonding interactions with the hydroxyl group and the amino group. Solubility is also expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Quantitative Solubility Data
Table 1: Solubility of this compound in Various Solvents at Different Temperatures (Hypothetical Data)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water (pH 3.0) | 25 | Data to be determined | Data to be determined |
| Water (pH 7.0) | 25 | Data to be determined | Data to be determined |
| Water (pH 9.0) | 25 | Data to be determined | Data to be determined |
| Methanol | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |
| Acetonitrile | 25 | Data to be determined | Data to be determined |
| Water (pH 7.0) | 37 | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination
The equilibrium solubility of this compound can be determined using the shake-flask method.
Materials:
-
This compound (purity > 99%)
-
Selected solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile)
-
Buffers of various pH values (e.g., pH 3.0, 7.0, 9.0)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with UV detector
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV method.
Below is a Graphviz diagram illustrating the experimental workflow for solubility determination.
References
The 2-Aminothiazole Core: A Technical Guide to its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry for over a century. Its versatile synthesis and the diverse range of biological activities exhibited by its derivatives have established it as a cornerstone in the development of numerous therapeutic agents. This in-depth technical guide explores the discovery and history of 2-aminothiazole compounds, providing a comprehensive overview of their synthesis, key milestones in their development, and their impact on modern drug discovery.
Discovery and Early History
The journey of 2-aminothiazole chemistry began in the late 19th century with the pioneering work of Arthur Hantzsch. In 1887, he reported a novel method for the synthesis of thiazole derivatives, a reaction that would later be named the Hantzsch thiazole synthesis . This reaction, involving the condensation of an α-haloketone with a thioamide, proved to be a remarkably efficient and versatile method for constructing the thiazole ring.[1] The discovery of this fundamental synthetic route opened the door for the exploration of a vast chemical space of thiazole-containing molecules, including the 2-aminothiazoles, which are readily prepared using thiourea as the thioamide component.
Early interest in 2-aminothiazole and its derivatives was primarily academic. However, the therapeutic potential of this scaffold became evident with the advent of the sulfa drugs. One of the earliest significant applications of a 2-aminothiazole derivative was in the synthesis of Sulfathiazole , a potent antibacterial sulfonamide that was widely used in the mid-20th century to treat bacterial infections. This early success story solidified the importance of the 2-aminothiazole core in medicinal chemistry and spurred further research into its biological properties.
Key Synthetic Methodologies
The synthesis of the 2-aminothiazole ring system is dominated by a few classical and highly effective methods.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis remains the most widely employed method for the preparation of 2-aminothiazoles due to its reliability, high yields, and broad substrate scope.[2] The general reaction involves the cyclocondensation of an α-halocarbonyl compound with thiourea or a substituted thiourea.
General Reaction Scheme:
References
An In-Depth Technical Guide on the Preparation of 2-(2-Aminothiazol-4-yl)ethanol Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 2-(2-aminothiazol-4-yl)ethanol hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and characterization of the target molecule and its precursors.
Synthetic Pathway Overview
The preparation of this compound hydrochloride is typically achieved through a three-step synthetic route, commencing with the halogenation of a suitable keto-alcohol, followed by the classical Hantzsch thiazole synthesis, and concluding with the formation of the hydrochloride salt. This pathway is favored for its reliability and the availability of starting materials.
The logical progression of the synthesis is outlined below:
Caption: Overall synthetic workflow for the preparation of this compound hydrochloride.
Experimental Protocols
This section provides detailed methodologies for each key step in the synthesis.
Step 1: Synthesis of 1-Chloro-4-hydroxybutan-2-one
The initial step involves the selective chlorination of 4-hydroxybutan-2-one at the α-position to the carbonyl group. Thionyl chloride is a common and effective reagent for this transformation.
Reaction:
4-Hydroxybutan-2-one + SOCl₂ → 1-Chloro-4-hydroxybutan-2-one
Procedure:
-
In a four-necked flask equipped with a stirrer, thermometer, and dropping funnel, a solution of 4-hydroxybutan-2-one is prepared.
-
The solution is cooled to below 5°C using an ice bath.
-
Thionyl chloride is added dropwise to the flask, maintaining the temperature below 5°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.
-
The mixture is then heated to 60°C for 30-60 minutes to ensure the completion of the reaction.
-
After cooling to room temperature, the reaction mixture is carefully washed with a 5 wt% sodium bicarbonate solution until the pH is neutral (pH 7).
-
The organic layer is separated, and the solvent is removed under reduced pressure to yield the crude 1-chloro-4-hydroxybutan-2-one. Further purification may be achieved by vacuum distillation.
Step 2: Synthesis of this compound (Hantzsch Thiazole Synthesis)
The core thiazole ring is constructed via the Hantzsch synthesis, which involves the condensation of the α-haloketone (1-chloro-4-hydroxybutan-2-one) with thiourea.
Reaction:
1-Chloro-4-hydroxybutan-2-one + Thiourea → this compound
Procedure:
-
To a solution of 1-chloro-4-hydroxybutan-2-one in ethanol, an equimolar amount of thiourea is added.
-
The reaction mixture is heated to reflux (approximately 70-80°C) and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, which may induce the precipitation of the product.
-
If a precipitate forms, it is collected by vacuum filtration and washed with a small amount of cold ethanol or acetone.
-
If no precipitate forms, the solvent is removed under reduced pressure. The resulting residue is then dissolved in a suitable solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude this compound. The product can be further purified by column chromatography on silica gel.
Step 3: Preparation of this compound Hydrochloride Salt
The final step involves the conversion of the free base of this compound to its hydrochloride salt to improve its stability and handling properties.
Reaction:
This compound + HCl → this compound Hydrochloride
Procedure:
-
The purified this compound is dissolved in a suitable protic solvent, such as isopropanol or ethanol.
-
To this solution, a calculated amount of concentrated hydrochloric acid or a solution of HCl in a suitable organic solvent (e.g., isopropanol) is added dropwise with stirring.
-
The formation of a precipitate (the hydrochloride salt) is typically observed. The mixture may be cooled in an ice bath to enhance crystallization.
-
The precipitated solid is collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum to afford the this compound hydrochloride salt.
Data Presentation
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) |
| 4-Hydroxybutan-2-one | C₄H₈O₂ | 88.11 | Colorless liquid | - |
| 1-Chloro-4-hydroxybutan-2-one | C₄H₇ClO₂ | 122.55 | Liquid | - |
| Thiourea | CH₄N₂S | 76.12 | White crystalline solid | 176-178 |
| This compound | C₅H₈N₂OS | 144.19 | Solid | Predicted |
| This compound Hydrochloride | C₅H₉ClN₂OS | 180.66 | Crystalline solid | Predicted |
Visualization of Key Processes
Hantzsch Thiazole Synthesis Mechanism
The formation of the 2-aminothiazole ring proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(2-Aminothiazol-4-yl)ethanol via Hantzsch Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2-(2-aminothiazol-4-yl)ethanol, a valuable building block in medicinal chemistry, utilizing the Hantzsch thiazole synthesis. The Hantzsch reaction is a classic and efficient method for the formation of thiazole rings, typically involving the condensation of an α-haloketone with a thioamide.[1][2] In this protocol, the synthesis proceeds through the reaction of thiourea with a suitable α-haloketone precursor, 4-chloro-1-hydroxybutan-2-one. Detailed methodologies for the preparation of the α-haloketone precursor and its subsequent cyclization are presented. Additionally, this document includes a summary of reaction parameters in a tabular format for easy reference and visual diagrams of the reaction mechanism and experimental workflow.
Introduction
The 2-aminothiazole moiety is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. Its prevalence in drug discovery underscores the importance of efficient and scalable synthetic routes to access functionalized 2-aminothiazole derivatives. The Hantzsch thiazole synthesis, first reported in the late 19th century, remains a cornerstone for the construction of this heterocyclic system due to its reliability and generally high yields.[2][3] The reaction mechanistically involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[4]
This application note specifically details the synthesis of this compound, a derivative bearing a hydroxyethyl side chain, which can serve as a versatile handle for further chemical modifications in drug development programs. The described protocol is a two-step process commencing with the synthesis of the key intermediate, 4-chloro-1-hydroxybutan-2-one, followed by the Hantzsch cyclization with thiourea.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reaction | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Chlorination | 4-Hydroxybutan-2-one, Thionyl chloride | Dichloromethane | 0 to 25 | 3 | ~85 |
| 2 | Hantzsch Cyclization | 4-Chloro-1-hydroxybutan-2-one, Thiourea | Ethanol | 78 (reflux) | 4 | ~80 |
Experimental Protocols
Step 1: Synthesis of 4-Chloro-1-hydroxybutan-2-one
This protocol is adapted from procedures for the chlorination of hydroxyketones.
Materials:
-
4-Hydroxybutan-2-one (1.0 equiv)
-
Thionyl chloride (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-hydroxybutan-2-one (1.0 equiv) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 equiv) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 4-chloro-1-hydroxybutan-2-one as a crude oil, which can be used in the next step without further purification.
Step 2: Hantzsch Synthesis of this compound
This protocol is a specific application of the general Hantzsch thiazole synthesis.
Materials:
-
4-Chloro-1-hydroxybutan-2-one (1.0 equiv)
-
Thiourea (1.1 equiv)
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-chloro-1-hydroxybutan-2-one (1.0 equiv) and thiourea (1.1 equiv) in ethanol.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
Caption: Hantzsch reaction mechanism for this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 2. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
detailed experimental procedure for synthesizing 2-(2-aminothiazol-4-yl)ethanol
Abstract
This document provides a detailed, two-step experimental protocol for the synthesis of 2-(2-aminothiazol-4-yl)ethanol, a valuable heterocyclic building block in medicinal chemistry. The synthesis commences with the preparation of the key intermediate, 1-chloro-4-hydroxybutan-2-one, via the chlorination of 4-hydroxybutan-2-one. This is followed by a classic Hantzsch thiazole synthesis, involving the cyclocondensation of the α-haloketone intermediate with thiourea to yield the target compound. This protocol includes detailed procedural steps, a summary of reagents and expected products, and a visual representation of the synthetic workflow.
Introduction
The 2-aminothiazole moiety is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The title compound, this compound, incorporates a reactive hydroxyl group, making it a versatile intermediate for further functionalization in the development of novel therapeutic agents. The synthetic route described herein is based on well-established chemical transformations, providing a reliable method for the laboratory-scale preparation of this compound.
Overall Synthetic Scheme
The synthesis of this compound is accomplished in two main steps:
-
Chlorination of 4-hydroxybutan-2-one: Synthesis of the α-haloketone intermediate, 1-chloro-4-hydroxybutan-2-one.
-
Hantzsch Thiazole Synthesis: Cyclocondensation of 1-chloro-4-hydroxybutan-2-one with thiourea to form the final product.
Data Presentation
The following table summarizes the key reagents, reaction conditions, and expected outcomes for each step of the synthesis.
| Step | Reaction Name | Starting Materials | Key Reagents/Solvents | Product | Expected Yield (%) |
| 1 | α-Chlorination | 4-hydroxybutan-2-one | Sulfuryl chloride, Dichloromethane | 1-chloro-4-hydroxybutan-2-one | 70-80 |
| 2 | Hantzsch Thiazole Synthesis | 1-chloro-4-hydroxybutan-2-one, Thiourea | Ethanol | This compound | 60-75 |
Experimental Protocols
Step 1: Synthesis of 1-chloro-4-hydroxybutan-2-one
This procedure is adapted from analogous α-chlorination reactions of ketones.
Materials and Equipment:
-
4-hydroxybutan-2-one
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybutan-2-one (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sulfuryl chloride (1.05 eq) dropwise to the stirred solution via a dropping funnel over a period of 30 minutes. Caution: This reaction can be exothermic and releases HCl gas. Ensure adequate ventilation in a fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 1-chloro-4-hydroxybutan-2-one.
-
The crude product may be used directly in the next step or purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
This procedure is based on the Hantzsch thiazole synthesis.
Materials and Equipment:
-
1-chloro-4-hydroxybutan-2-one (from Step 1)
-
Thiourea
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization or column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1-chloro-4-hydroxybutan-2-one (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add saturated aqueous sodium bicarbonate solution to neutralize the hydrohalic acid formed during the reaction.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture or ethyl acetate) or by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Sulfuryl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
Thiourea is a suspected carcinogen. Avoid inhalation and skin contact.
-
Dichloromethane and ethanol are flammable solvents. Avoid open flames.
Characterization
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.
Disclaimer
This protocol is intended for use by trained chemists in a laboratory setting. The procedures are based on established chemical principles and analogous reactions found in the chemical literature. Yields are estimates and may vary. Appropriate safety precautions must be taken at all times.
Application Notes and Protocols: 2-(2-Aminothiazol-4-yl)ethanol as a Versatile Intermediate in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(2-aminothiazol-4-yl)ethanol as a key intermediate in the synthesis of pharmaceutical compounds. This document includes detailed experimental protocols, quantitative data summaries, and diagrams of synthetic pathways and mechanisms of action.
Introduction
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[1][2][3][4] The intermediate, this compound, offers a versatile starting point for the synthesis of complex drug molecules due to its reactive hydroxyl and amino groups. This document will focus on its application in the synthesis of third-generation cephalosporin antibiotics, exemplified by Cefditoren Pivoxil.
Synthetic Applications in Cephalosporin Synthesis
This compound serves as a precursor to the crucial acyl side chain, (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetic acid, which is incorporated into the cephalosporin core. This side chain is essential for the broad-spectrum antibacterial activity of drugs like Cefditoren.
Proposed Synthetic Workflow
The general strategy involves the oxidation of the primary alcohol in this compound to the corresponding carboxylic acid, followed by oximation and methylation to yield the desired side chain. This is then activated and coupled with the cephalosporin nucleus.
References
Application Notes and Protocols for the Purification of 2-(2-Aminothiazol-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 2-(2-Aminothiazol-4-yl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. Achieving high purity of this intermediate is critical for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). The following sections describe two primary purification techniques: recrystallization and column chromatography, along with methods for purity assessment.
Purification Method Overview
The choice of purification method depends on the nature and quantity of impurities present in the crude sample, as well as the desired scale of the purification.
-
Recrystallization: This is a technique used to purify solid compounds.[1][2] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[2][3] As a hot, saturated solution cools, the desired compound crystallizes out, leaving impurities behind in the solution (mother liquor).[3] This method is effective for removing small to moderate amounts of impurities and is easily scalable.
-
Flash Column Chromatography: This is a preparative liquid chromatography technique used to separate compounds from a mixture.[4] It utilizes a stationary phase (typically silica gel) packed in a column and a liquid mobile phase that flows through it.[4][5] Separation is achieved based on the differential partitioning of the compounds between the two phases. It is highly effective for separating complex mixtures and isolating compounds with high purity.[5]
Recrystallization Protocol
Recrystallization is often the first method of choice for purifying solid organic compounds due to its simplicity and cost-effectiveness. A mixed solvent system, such as ethanol and water, is frequently effective for compounds like this compound, which possess both polar and non-polar characteristics.[6][7]
Experimental Protocol
-
Solvent Selection: Begin by determining a suitable solvent or solvent system. For this compound, an ethanol/water mixture is a good starting point. The compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., hot ethanol) until the solid just dissolves.[3][7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[1][2] To prevent premature crystallization, use a pre-heated funnel and add a slight excess of hot solvent before filtering.[2][7]
-
Induce Crystallization: Add the second, "poorer" solvent (e.g., hot water) dropwise to the hot solution until slight cloudiness (the cloud point) persists.[7] Add a few drops of the first solvent (hot ethanol) to redissolve the precipitate and obtain a clear, saturated solution.[1][2]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3][8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1][3]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1][3]
-
Washing: Wash the crystals with a small amount of ice-cold solvent mixture to remove any adhering mother liquor.[3][6]
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
-
Analysis: Determine the melting point and purity (e.g., by HPLC) of the recrystallized product.[6]
Illustrative Data
The following table presents typical, illustrative data for the purification of this compound by recrystallization.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Recrystallization (Ethanol/Water) | ~85% | >98% | 75-85% |
Recrystallization Workflow Diagram
References
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chemistry-solutions.com [chemistry-solutions.com]
- 8. benchchem.com [benchchem.com]
analytical methods for quantification of 2-(2-aminothiazol-4-yl)ethanol by HPLC-UV
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 2-(2-aminothiazol-4-yl)ethanol. This method is applicable for the determination of the compound in analytical solutions and can be adapted for various sample matrices in research, development, and quality control settings.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification is crucial for process monitoring, quality assurance of starting materials, and pharmacokinetic studies. The developed HPLC-UV method provides a straightforward and reliable approach for this purpose. The method utilizes a reversed-phase C18 column with an isocratic mobile phase, ensuring consistent and reproducible results.
Analytical Method
A reversed-phase HPLC method with UV detection was developed and validated to ensure linearity, accuracy, and precision.
Chromatographic Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm) |
| Mobile Phase | 55% 0.1% v/v Orthophosphoric Acid in Water: 45% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| UV Detection | 272 nm |
| Run Time | 5 minutes |
Rationale for Method Parameters:
The selection of a C18 column provides good retention and separation for the moderately polar analyte. The mobile phase composition of acidified water and acetonitrile ensures good peak shape and resolution. An isocratic elution is employed for simplicity and robustness. The detection wavelength of 272 nm is selected based on the UV absorbance profile of similar aminothiazole-containing structures, which typically exhibit strong absorbance in this region.[1][2]
Method Validation Summary
The method was validated according to standard guidelines to demonstrate its suitability for the intended purpose.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Experimental Protocols
1. Preparation of Reagents and Mobile Phase
-
0.1% v/v Orthophosphoric Acid in Water (Aqueous Component): Add 1.0 mL of concentrated orthophosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas before use.
-
Acetonitrile (Organic Component): Use HPLC-grade acetonitrile.
-
Mobile Phase: Mix 550 mL of 0.1% v/v Orthophosphoric Acid in Water with 450 mL of Acetonitrile. Filter the mixture through a 0.45 µm membrane filter and degas for at least 15 minutes using sonication or vacuum degassing.
2. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. This solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
3. Sample Preparation
The sample preparation procedure will vary depending on the matrix. For a simple solution-based sample:
-
Dissolution: Dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
For more complex matrices, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction may be required to remove interfering substances.[3][4]
4. Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of each standard solution and the sample solution in duplicate.
-
Record the chromatograms and integrate the peak area for this compound.
5. Data Analysis
-
Calibration Curve: Plot a calibration curve of the peak area versus the concentration of the standard solutions.
-
Linear Regression: Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area into the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for the HPLC-UV quantification of this compound.
Conclusion
The described HPLC-UV method is a reliable and efficient tool for the quantification of this compound. The method is simple, accurate, and precise, making it suitable for routine analysis in various laboratory settings. The detailed protocol and workflow provide a clear guide for researchers and analysts.
References
Application Notes and Protocols for LC-MS/MS Analysis of 2-(2-aminothiazol-4-yl)ethanol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of 2-(2-aminothiazol-4-yl)ethanol and its putative metabolites in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols outlined below are designed to serve as a robust starting point for method development and validation in research and preclinical settings.
Introduction
This compound is a chemical entity featuring a 2-aminothiazole core, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of such compounds is critical in drug discovery and development. LC-MS/MS offers the high sensitivity and selectivity required for the reliable quantification of parent drugs and their metabolites in complex biological samples.[4][5] This application note details the methodologies for sample preparation, chromatographic separation, and mass spectrometric detection of this compound and its potential metabolites.
Predicted Metabolic Pathways
The metabolism of drugs containing a thiazole or aminothiazole group can be complex. Based on existing literature, the biotransformation of such compounds, often catalyzed by cytochrome P450 enzymes, can lead to the formation of reactive metabolites.[6][7] Potential metabolic pathways for this compound include oxidation of the thiazole ring to form epoxides, S-oxides, or N-oxides. The presence of the amino group may facilitate these transformations.[6][7] Additionally, the primary alcohol moiety can undergo oxidation to an aldehyde and subsequently to a carboxylic acid, yielding 2-(2-aminothiazol-4-yl)acetaldehyde and 2-(2-aminothiazol-4-yl)acetic acid, respectively.
Below is a diagram illustrating the predicted metabolic pathway of this compound.
Experimental Protocols
The following protocols are provided as a template and may require optimization for specific biological matrices and instrumentation.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the bulk of proteins from biological samples such as plasma or serum.[8][9]
Materials:
-
Biological matrix (e.g., plasma, serum, urine)
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog of the analyte)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (containing the internal standard at a known concentration).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge at 1,000 x g for 2 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
Given the polar nature of this compound and its likely metabolites, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase C18 column suitable for polar compounds is recommended.[10][11]
Table 1: Liquid Chromatography Parameters
| Parameter | HILIC Method | Reversed-Phase Method |
| Column | Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) | Agilent InfinityLab Poroshell 120 HPH-C18 (2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min | 0.5 mL/min |
| Injection Volume | 5 µL | 5 µL |
| Column Temperature | 40°C | 35°C |
| Gradient | 0-1 min: 95% B; 1-5 min: 95-50% B; 5-6 min: 50% B; 6-6.1 min: 50-95% B; 6.1-8 min: 95% B | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
Mass Spectrometry (MS/MS)
Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification.
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be determined by infusion of analytical standards |
Table 3: Hypothetical MRM Transitions for this compound and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Fragment 1 | To be optimized |
| Fragment 2 | To be optimized | ||
| 2-(2-aminothiazol-4-yl)acetic acid | [M+H]⁺ | Fragment 1 | To be optimized |
| Fragment 2 | To be optimized | ||
| This compound S-oxide | [M+H]⁺ | Fragment 1 | To be optimized |
| Fragment 2 | To be optimized | ||
| Internal Standard | [M+H]⁺ | Fragment 1 | To be optimized |
Note: The exact m/z values for precursor and product ions, as well as the optimal collision energies, must be determined empirically by infusing pure standards of the analyte and its synthesized metabolites into the mass spectrometer.
Experimental Workflow
The overall workflow for the LC-MS/MS analysis is depicted in the following diagram.
Data Presentation and Quantification
Data should be acquired and processed using appropriate software. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Table 4: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 5,234 | 105,678 | 0.0495 |
| 5 | 26,170 | 104,987 | 0.2493 |
| 10 | 51,987 | 105,345 | 0.4935 |
| 50 | 258,934 | 106,112 | 2.4402 |
| 100 | 521,456 | 105,890 | 4.9246 |
| 500 | 2,605,789 | 106,321 | 24.508 |
| 1000 | 5,234,567 | 105,998 | 49.383 |
Quality control (QC) samples at low, medium, and high concentrations should be analyzed in replicate to assess the accuracy and precision of the method.
Conclusion
The protocols described in this application note provide a detailed framework for the development and implementation of a sensitive and selective LC-MS/MS method for the quantification of this compound and its potential metabolites in biological matrices. Adherence to these guidelines, with appropriate optimization and validation, will enable researchers to obtain reliable data crucial for advancing drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. rsc.org [rsc.org]
- 6. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rockefeller.edu [rockefeller.edu]
- 11. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of the Amino Group of 2-(2-Aminothiazol-4-yl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2][3][4][5] The compound 2-(2-aminothiazol-4-yl)ethanol is a valuable building block that combines this key heterocycle with a reactive ethanol side chain. Derivatization of its exocyclic amino group is a common strategy in drug discovery to modulate physicochemical properties, improve potency, alter selectivity, and explore structure-activity relationships (SAR).[3][5] These modifications can lead to the development of novel therapeutic agents with activities spanning anticancer, antimicrobial, anti-inflammatory, and antioxidant applications.[1][2][4][6]
This document provides detailed application notes and protocols for three common and effective methods for derivatizing the primary amino group of this compound: acylation, sulfonylation, and reductive amination.
Derivatization Strategies
The exocyclic amino group of the 2-aminothiazole ring is nucleophilic and can readily react with a variety of electrophiles. Key derivatization strategies include:
-
Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. This is a widely used method to introduce a vast array of side chains.[1][2]
-
Sulfonylation: The reaction with sulfonyl chlorides to yield sulfonamides. This modification is often used to introduce hydrogen bond accepting groups and to mimic the transition state of certain enzymes.[6][7]
-
N-Alkylation: The introduction of alkyl or aryl groups. Direct alkylation can be challenging due to the tautomeric nature of 2-aminothiazole, which can lead to a mixture of N-alkylation at the exocyclic amino group and the endocyclic ring nitrogen.[8] Reductive amination is a highly selective method that favors the desired exocyclic N-alkylation.[8]
A general workflow for these derivatization procedures is outlined below.
Note on the Hydroxyl Group: The primary alcohol in this compound can also react with certain electrophiles (e.g., acyl chlorides, sulfonyl chlorides) under basic conditions. For reactions requiring high selectivity for the amino group, protection of the hydroxyl group (e.g., as a silyl ether) may be necessary prior to derivatization, followed by a deprotection step. The protocols provided assume conditions that preferentially favor reaction at the more nucleophilic amino group.
Protocol 1: Acylation (Amide Synthesis)
This protocol describes the synthesis of an N-acylated derivative of this compound using an acyl chloride. Acylation is a robust method for introducing diverse functional groups.[1][2]
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (TEA) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine or TEA (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide derivative.
Protocol 2: Sulfonylation (Sulfonamide Synthesis)
This protocol details the N-sulfonylation of this compound with a benzenesulfonyl chloride derivative to form a sulfonamide.[6]
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing the In Vitro Anticancer Activity of 2-(2-aminothiazol-4-yl)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vitro evaluation of the anticancer potential of novel 2-(2-aminothiazol-4-yl)ethanol derivatives. The protocols outlined below detail standard laboratory procedures for assessing cytotoxicity, induction of apoptosis, effects on cell cycle progression, and impact on cell migration and invasion.
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] The 2-aminothiazole scaffold, in particular, is a core component of several clinically approved anticancer drugs, such as Dasatinib.[4][5] These compounds often exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in various cancer cell lines.[4][6][7] The following protocols are designed to systematically evaluate the in vitro anticancer efficacy of newly synthesized this compound derivatives.
General Cell Culture and Maintenance
A panel of human cancer cell lines should be utilized for initial screening, such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), SF-268 (glioma), and HepG2 (liver cancer).[7][8]
-
Culture Medium: Cells should be cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[8]
-
Subculture: To maintain exponential growth, cells should be passaged upon reaching 80-90% confluency.[8]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[9] Viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product.[10]
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Drug Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1 to 100 µM) for 48-72 hours.[8] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][11]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%, can be calculated from the dose-response curve.[8]
Data Presentation:
| Cancer Cell Line | Tissue of Origin | Test Compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Example: 12.8 ± 1.5 | Example: 0.9 ± 0.1 |
| NCI-H460 | Lung Carcinoma | Example: 25.2 ± 3.1 | Example: 1.3 ± 0.2 |
| SF-268 | Glioma | Example: 19.7 ± 2.4 | Example: 1.0 ± 0.1 |
| HepG2 | Liver Carcinoma | Example: 31.5 ± 4.0 | Example: 2.1 ± 0.3 |
Note: The data presented above are for illustrative purposes only and will vary depending on the specific compound and experimental conditions.
Apoptosis Detection: Annexin V-FITC/PI Assay
The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[8][12] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[12] Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes, typically in late apoptosis or necrosis.[13]
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.[8]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[8]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
Data Interpretation:
| Cell Population | Annexin V Staining | PI Staining | Interpretation |
| Viable Cells | Negative | Negative | Healthy, non-apoptotic cells |
| Early Apoptotic Cells | Positive | Negative | Cells in the early stages of apoptosis |
| Late Apoptotic/Necrotic Cells | Positive | Positive | Cells in the late stages of apoptosis or necrosis |
| Necrotic Cells | Negative | Positive | Primarily necrotic cells |
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[14][15][16]
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat them with various concentrations of the test compound for a predetermined time (e.g., 24, 48, or 72 hours).[14][15]
-
Cell Harvesting and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol.[14]
-
Propidium Iodide Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.[14]
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[14]
Data Analysis:
The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified from the DNA content histogram. An accumulation of cells in a specific phase suggests cell cycle arrest.[15]
Cell Migration and Invasion Assays: Transwell Assay
The Transwell assay, also known as the Boyden chamber assay, is a common method for studying cell migration and invasion.[17][18][19] For invasion assays, the transwell insert membrane is coated with a basement membrane extract like Matrigel.[17][20]
Protocol:
-
Preparation of Inserts: For invasion assays, coat the upper surface of the transwell inserts with Matrigel and allow it to solidify.[20] For migration assays, no coating is needed.[17]
-
Cell Seeding: Place serum-starved cells in the upper chamber of the transwell insert in a serum-free medium.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[17]
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration or invasion (e.g., 24-48 hours).
-
Cell Staining and Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated/invaded cells on the lower surface of the membrane with a stain like crystal violet.[17] Count the stained cells under a microscope.
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: A flowchart of the experimental workflow for assessing anticancer activity.
Simplified Apoptosis Signaling Pathway
Caption: A simplified diagram of a potential apoptosis induction pathway.
Cell Cycle Arrest Mechanism
Caption: A conceptual diagram illustrating cell cycle arrest at the G1/S checkpoint.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Application Notes and Protocols for Antimicrobial Screening of 2-(2-aminothiazol-4-yl)ethanol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens necessitates the urgent discovery of novel antimicrobial agents. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antibacterial and antifungal properties.[1][2][3][4] Analogs of 2-(2-aminothiazol-4-yl)ethanol represent a promising class of compounds for investigation as potential new antimicrobial drugs.
These application notes provide detailed protocols for the initial antimicrobial screening of this compound analogs, focusing on standardized methods to determine their inhibitory and microbicidal activities against common bacterial and fungal strains. The described assays include broth microdilution for the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), as well as the agar disk diffusion method for a qualitative assessment of antimicrobial activity.
Data Presentation
Note: The following tables contain hypothetical data for illustrative purposes to demonstrate the recommended format for presenting screening results.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound Analogs
| Compound ID | Structure | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| ATE-001 | This compound | 64 | >128 | 128 |
| ATE-002 | 2-(2-amino-5-chlorothiazol-4-yl)ethanol | 16 | 64 | 32 |
| ATE-003 | 2-(2-amino-5-bromothiazol-4-yl)ethanol | 8 | 32 | 16 |
| ATE-004 | 1-(2-aminothiazol-4-yl)propan-2-ol | 32 | 128 | 64 |
| Ciprofloxacin | - | 1 | 0.5 | N/A |
| Fluconazole | - | N/A | N/A | 8 |
Table 2: Hypothetical Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Data for Active Analogs
| Compound ID | S. aureus (ATCC 29213) MBC (µg/mL) | E. coli (ATCC 25922) MBC (µg/mL) | C. albicans (ATCC 90028) MFC (µg/mL) | MBC/MIC Ratio (S. aureus) |
| ATE-002 | 64 | >128 | 64 | 4 |
| ATE-003 | 16 | 64 | 32 | 2 |
Table 3: Hypothetical Zone of Inhibition Data for this compound Analogs (10 µ g/disk )
| Compound ID | S. aureus (ATCC 29213) Zone Diameter (mm) | E. coli (ATCC 25922) Zone Diameter (mm) | C. albicans (ATCC 90028) Zone Diameter (mm) |
| ATE-001 | 10 | 6 (No inhibition) | 8 |
| ATE-002 | 18 | 12 | 15 |
| ATE-003 | 22 | 16 | 19 |
| ATE-004 | 14 | 7 | 11 |
| Ciprofloxacin | 25 | 30 | N/A |
| Fluconazole | N/A | N/A | 22 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
Materials:
-
Test compounds (this compound analogs)
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Procedure:
-
Preparation of Test Compounds:
-
Prepare stock solutions of each analog in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth (CAMHB or RPMI-1640) in a separate 96-well plate to create a range of concentrations.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Inoculation:
-
In a sterile 96-well microtiter plate, add 50 µL of the appropriate broth to all wells.
-
Add 50 µL of the serially diluted compound solutions to the corresponding wells.
-
Add 50 µL of the prepared inoculum to each well, resulting in a final volume of 150 µL.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
-
Incubation:
-
Cover the plates and incubate at 35-37°C.
-
Incubate for 16-20 hours for bacteria and 24-48 hours for fungi.
-
-
Reading the MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is a continuation of the MIC test and determines the lowest concentration of an antimicrobial agent required to kill a microorganism.
Procedure:
-
Following the MIC determination, select the wells that show no visible growth (the MIC well and at least two more concentrated wells).
-
Mix the contents of each selected well.
-
Aspirate a 10 µL aliquot from each of these wells and spot-plate it onto a fresh agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates under the same conditions as the MIC plates.
-
The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the agar plate.
Agar Disk Diffusion Assay (Kirby-Bauer Method)
This method provides a qualitative or semi-quantitative assessment of antimicrobial susceptibility.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
Test compounds and control antibiotics
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum as described in the MIC protocol (0.5 McFarland standard).
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
-
Disk Application:
-
Prepare stock solutions of the test compounds at a known concentration (e.g., 1 mg/mL).
-
Impregnate sterile filter paper disks with a specific amount of the test compound solution (e.g., 10 µL to get 10 µ g/disk ).
-
Allow the disks to dry.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact.
-
Place a control antibiotic disk on the same plate.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
-
Visualizations
Caption: Workflow for Antimicrobial Screening Assays.
Caption: Logical Flow of Antimicrobial Drug Discovery.
References
Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents from 2-(2-aminothiazol-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the prospective use of 2-(2-aminothiazol-4-yl)ethanol as a scaffold for the synthesis of novel anti-inflammatory agents. While the 2-aminothiazole core is a well-established pharmacophore in numerous anti-inflammatory drugs, the direct utilization of this compound as a starting material is not extensively documented in current literature.[1][2][3] Therefore, this application note presents a proposed synthetic strategy for the derivatization of this compound to generate a library of potential anti-inflammatory candidates. Detailed protocols for both in vitro and in vivo evaluation of these synthesized compounds are provided to facilitate their pharmacological screening.
Introduction
The 2-aminothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[4][5] Thiazole derivatives have been identified as potent inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[6][7][8]
The starting material, this compound, possesses a reactive primary alcohol group that is amenable to a variety of chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing different functional groups, which can modulate the compound's pharmacokinetic and pharmacodynamic properties. This document outlines a proposed workflow for the synthesis of ester and ether derivatives of this compound and provides established protocols for their subsequent anti-inflammatory screening.
Proposed Synthetic Workflow
The hydroxyl group of this compound can be readily derivatized to yield a library of esters and ethers. This approach allows for the introduction of various substituents to probe their effect on anti-inflammatory activity.
Caption: Proposed synthetic routes for derivatization of this compound.
Experimental Protocols: Synthesis
Protocol 1: General Procedure for Esterification of this compound
This protocol describes a general method for the synthesis of ester derivatives from this compound using carboxylic acids and a coupling agent.
Materials:
-
This compound
-
Substituted carboxylic acid (e.g., ibuprofen, naproxen, or other R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the selected carboxylic acid (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ester derivative.
Protocol 2: General Procedure for Etherification of this compound
This protocol outlines a general method for the synthesis of ether derivatives via the Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, or other R-X)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired ether derivative.
Experimental Protocols: Anti-inflammatory Evaluation
The following protocols are standard methods for assessing the anti-inflammatory potential of newly synthesized compounds.
Caption: Workflow for anti-inflammatory evaluation of synthesized derivatives.
Protocol 3: In Vitro Anti-inflammatory Activity - Nitric Oxide Assay
This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[9][10][11][12][13]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized test compounds
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from a sodium nitrite standard curve.
-
Determine the percentage of NO production inhibition relative to the LPS-stimulated control.
-
A cell viability assay (e.g., MTT) should be performed in parallel to exclude cytotoxic effects of the compounds.[9]
Protocol 4: In Vitro Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
This protocol measures the levels of TNF-α and IL-6 in the supernatant of LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).[14][15][16][17][18]
Materials:
-
Supernatant from Protocol 3
-
TNF-α and IL-6 ELISA kits (commercially available)
-
Microplate reader
Procedure:
-
Use the cell culture supernatants collected in Protocol 3.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.
-
Briefly, this involves adding the supernatants to antibody-coated wells, followed by the addition of detection antibodies and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of TNF-α and IL-6 based on the standard curves generated with recombinant cytokines.
Protocol 5: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[19][20][21][22][23]
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds
-
Reference drug (e.g., Indomethacin, 5 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (n=6): Vehicle control, reference drug, and test compound groups (at various doses).
-
Administer the test compounds and reference drug intraperitoneally or orally 30-60 minutes before carrageenan injection.[20][21]
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[21]
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation
Quantitative data should be summarized in tables for clear comparison of the anti-inflammatory activity of the synthesized derivatives.
Table 1: In Vitro Anti-inflammatory Activity of Synthesized Derivatives (Exemplary Data)
| Compound ID | Concentration (µM) | % NO Inhibition (IC50 in µM) | % TNF-α Inhibition at 50 µM | % IL-6 Inhibition at 50 µM | Cell Viability (%) at 50 µM |
| Derivative 1 (Ester) | 10, 25, 50 | 15.2 ± 1.8 | 65.4 ± 4.1 | 58.9 ± 3.7 | >95 |
| Derivative 2 (Ester) | 10, 25, 50 | 22.5 ± 2.1 | 42.1 ± 3.5 | 38.6 ± 2.9 | >95 |
| Derivative 3 (Ether) | 10, 25, 50 | 18.9 ± 2.0 | 72.8 ± 5.2 | 67.3 ± 4.5 | >95 |
| Derivative 4 (Ether) | 10, 25, 50 | 35.7 ± 3.3 | 25.3 ± 2.8 | 21.9 ± 2.1 | >95 |
| Indomethacin | 10, 25, 50 | 12.8 ± 1.5 | 85.2 ± 6.3 | 80.1 ± 5.8 | >95 |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema (Exemplary Data)
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Derivative 1 (Ester) | 20 | 0.51 ± 0.05 | 40.0 |
| Derivative 3 (Ether) | 20 | 0.45 ± 0.04 | 47.1 |
| Indomethacin | 5 | 0.38 ± 0.03 | 55.3 |
Signaling Pathway
The anti-inflammatory action of many thiazole derivatives is attributed to the inhibition of the COX-2 enzyme, which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins.[4][5]
Caption: Inhibition of the COX-2 pathway by thiazole derivatives.
Conclusion
The protocols and synthetic strategies detailed in this document provide a solid framework for the exploration of this compound as a novel scaffold in the development of anti-inflammatory agents. By systematically synthesizing and screening derivatives of this compound, researchers can identify lead candidates with potent anti-inflammatory properties, potentially acting through the inhibition of key inflammatory mediators and pathways. The provided methodologies for in vitro and in vivo testing are robust and widely accepted in the field, ensuring the generation of reliable and comparable pharmacological data.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jkb.ub.ac.id [jkb.ub.ac.id]
- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro production of TNFα, IL-6 and sIL-2R in Chinese patients with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro production of TNF-alpha, IL-1 beta and IL-6 by mononuclear blood cells of patients with renal cell carcinoma undergoing rIL-2 treatment. Relation between clinical response and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inotiv.com [inotiv.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
common issues in 2-(2-Aminothiazol-4-yl)ethanol synthesis and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(2-Aminothiazol-4-yl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-halocarbonyl compound with thiourea.[1][2] For the synthesis of this specific molecule, the key starting materials are typically thiourea and a suitable four-carbon electrophile, such as 1,4-dichloro-2-butanol or a related precursor.
Q2: What are the primary challenges encountered during the synthesis of this compound?
A2: Researchers may face several challenges, including low product yields, the formation of impurities and side products, and difficulties in isolating and purifying the final compound.[2] The polarity of the hydroxyl group in the target molecule can sometimes complicate purification.[1]
Q3: How can I improve the yield of my synthesis?
A3: Optimizing reaction conditions is critical for enhancing the yield. Key parameters to consider include the choice of solvent, reaction temperature, and the potential use of a catalyst.[3] Modern techniques such as microwave-assisted synthesis have been shown to significantly improve yields and dramatically reduce reaction times.[4]
Q4: What are some greener or more environmentally friendly approaches to this synthesis?
A4: To align with the principles of green chemistry, researchers can explore solvent-free reaction conditions or the use of more environmentally benign solvents like ethanol or water.[3][5] Microwave-assisted synthesis is also considered a greener alternative due to its reduced energy consumption and shorter reaction times.[4] Utilizing reusable catalysts can also contribute to a more sustainable process.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Solution |
| Low or No Product Yield | Inappropriate solvent selection. | Screen various solvents such as ethanol, methanol, or water, or a mixture thereof. The choice of solvent can significantly impact reaction rate and yield.[3] |
| Suboptimal reaction temperature. | Optimize the reaction temperature. While refluxing in a suitable solvent is common, microwave heating can often provide better results in shorter times.[4] | |
| Poor quality of starting materials. | Ensure the purity of thiourea and the halo-precursor (e.g., 1,4-dichloro-2-butanol). Impurities in starting materials can lead to side reactions and lower yields. | |
| Incorrect stoichiometry of reactants. | Carefully verify the molar ratios of the reactants. A slight excess of thiourea is sometimes used. | |
| Formation of Impurities | Reaction temperature is too high or the reaction time is too long. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating which can lead to degradation or side product formation. |
| Incorrect pH of the reaction mixture. | The pH can influence the reaction pathway. For the Hantzsch synthesis, the reaction is often carried out under neutral or slightly acidic conditions. Under strongly acidic conditions, isomeric byproducts may form.[6] | |
| Difficult Product Isolation/Purification | The product is highly soluble in the reaction solvent. | After the reaction, try to precipitate the product by adding a non-solvent or by cooling the reaction mixture. |
| The presence of polar impurities. | Due to the hydroxyl group, the product is polar. Column chromatography using silica gel is a common and effective method for purification. A gradient of solvents, for example, from ethyl acetate/hexane to a more polar system with methanol, can be employed.[1] | |
| The product is obtained as an oil instead of a solid. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography is the recommended approach. |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
This protocol is a representative procedure based on the Hantzsch thiazole synthesis using 1,4-dichloro-2-butanol and thiourea.
Materials:
-
1,4-Dichloro-2-butanol
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.
-
Addition of Reactant: To this solution, add 1,4-dichloro-2-butanol (1.0 equivalent).
-
Reaction: Heat the mixture to reflux and maintain the temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
Protocol 2: Microwave-Assisted Synthesis of this compound
This protocol offers a more rapid and often higher-yielding alternative to conventional heating.
Materials:
-
1,4-Dichloro-2-butanol
-
Thiourea
-
Ethanol
-
Microwave reactor
Procedure:
-
Reactant Mixture: In a specialized microwave reaction vessel, combine 1,4-dichloro-2-butanol (1.0 equivalent) and thiourea (1.0 equivalent) in ethanol.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to a set temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes).
-
Work-up and Purification: After cooling, the work-up and purification can be carried out as described in the conventional synthesis protocol. Microwave synthesis often results in a cleaner crude product, potentially simplifying the purification process.
Data Presentation
The following tables summarize quantitative data from studies on Hantzsch thiazole synthesis that illustrate the impact of different reaction conditions on product yield. While not specific to this compound, they provide valuable insights for optimizing its synthesis.
Table 1: Effect of Solvent on Yield in Hantzsch Thiazole Synthesis
| Solvent | Temperature (°C) | Relative Yield |
| Water | 100 (Reflux) | Moderate |
| Ethanol | 78 (Reflux) | Good |
| Methanol | 65 (Reflux) | Good |
| 1-Butanol | 118 (Reflux) | High |
| 2-Propanol | 82 (Reflux) | High |
Data adapted from a study on optimizing Hantzsch synthesis. "Moderate," "Good," and "High" are qualitative descriptors, and actual yields are substrate-dependent.[7]
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Method | Reaction Time | Typical Yield (%) |
| Conventional Heating (Reflux) | Several hours | Lower |
| Microwave Irradiation | Minutes | 85-95% |
Data adapted from studies on microwave-assisted Hantzsch synthesis.[4]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(2-Aminothiazol-4-yl)ethanol Derivatives
Welcome to the technical support center for the synthesis of 2-(2-aminothiazol-4-yl)ethanol derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound derivatives?
A1: The most prevalent method for synthesizing the 2-aminothiazole core of these derivatives is the Hantzsch thiazole synthesis.[1][2] This reaction typically involves the condensation of an α-haloketone or α-haloaldehyde with a thiourea derivative. For this compound, a common starting material is 4-chloro-3-oxobutanol or a related α-haloketone. Variations of this method, including one-pot multi-component procedures and microwave-assisted synthesis, are also frequently employed to improve yields and reduce reaction times.[1][3]
Q2: What are the typical challenges encountered during the synthesis?
A2: Researchers often face several challenges, including low reaction yields, the formation of isomeric impurities or side products, and difficulties in isolating and purifying the final product.[1][4] The use of hazardous reagents and solvents, as well as harsh reaction conditions, can also be a concern.[4]
Q3: How can I improve the yield of my synthesis?
A3: Optimizing the reaction conditions is critical for enhancing the yield. Key parameters to investigate include the choice of solvent, reaction temperature, and the use of an appropriate catalyst.[1] Techniques like microwave-assisted synthesis have been demonstrated to significantly boost yields and shorten reaction durations.[1] Additionally, ensuring the purity of your starting materials is crucial for a successful reaction.[1]
Q4: Are there more environmentally friendly ("greener") methods available?
A4: Yes, greener approaches to 2-aminothiazole synthesis are being developed. These include catalyst-free reactions in aqueous ethanol, which offer a more sustainable option.[5] Solvent-free reaction conditions and the use of reusable solid-supported catalysts are also effective strategies to reduce the environmental impact.[1][6]
Q5: What is the role of a catalyst in the Hantzsch thiazole synthesis?
A5: While the Hantzsch synthesis can sometimes proceed without a catalyst, the addition of one can significantly accelerate the reaction rate and improve the yield. Both acidic and basic catalysts can be effective.[1] Some modern methods utilize novel multi-functional and magnetically recoverable nanocatalysts, which simplify catalyst removal after the reaction.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound derivatives.
Problem 1: Low or No Product Yield
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Inappropriate Solvent | Screen various solvents such as ethanol, methanol, water, or mixtures thereof.[1] For many 2-aminothiazole syntheses, ethanol is a common and effective choice.[7] |
| Suboptimal Reaction Temperature | Optimize the temperature. Refluxing the reaction mixture is a common practice.[7] Consider using microwave heating, which can often improve yields and reduce reaction times.[1] |
| Ineffective or Absent Catalyst | Introduce a catalyst if one is not being used. Acidic or basic catalysts can be beneficial.[1] For greener options, consider solid-supported or reusable catalysts.[1] |
| Poor Quality of Starting Materials | Ensure the purity of the α-haloketone (e.g., 4-chloro-3-oxobutanol) and thiourea. Impurities can lead to side reactions and lower yields.[1] |
| Incorrect Stoichiometry | Verify the molar ratios of your reactants. A 1:1 ratio of the α-haloketone and thiourea is typically used. |
Problem 2: Formation of Impurities or Side Products
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Reaction Temperature Too High or Reaction Time Too Long | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid over-heating, which can lead to degradation or side product formation.[1] |
| Incorrect pH of the Reaction Mixture | Adjust the pH of the reaction. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions, which can minimize the formation of isomeric impurities.[8] |
| Presence of Reactive Functional Groups | If your starting materials contain other reactive functional groups, consider protecting them before the condensation reaction to prevent unwanted side reactions.[1] |
Problem 3: Difficult Product Isolation and Purification
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Product is Highly Soluble in the Reaction Solvent | After the reaction is complete, attempt to precipitate the product by adding a non-solvent or by cooling the reaction mixture.[1] |
| Formation of a Complex Mixture of Products | Employ column chromatography for purification if simple precipitation or recrystallization is insufficient to separate the desired product from impurities.[1] |
| Catalyst is Difficult to Remove | Utilize a solid-supported or reusable catalyst that can be easily removed by filtration after the reaction is complete.[1] Some products can be purified by dissolving in a suitable solvent (e.g., acetone), filtering off the catalyst, and then evaporating the solvent.[1] |
| Product is an Oil or Gummy Solid | Try triturating the crude product with a non-polar solvent like hexane or diethyl ether to induce solidification. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the Hantzsch thiazole synthesis. Optimization of specific parameters may be required.
Materials:
-
4-chloro-3-oxobutanol (or equivalent α-haloketone)
-
Thiourea
-
Ethanol (or other suitable solvent)
Procedure:
-
In a round-bottom flask, dissolve thiourea (1.0 equivalent) in ethanol.
-
To this solution, add 4-chloro-3-oxobutanol (1.0 equivalent).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Below are diagrams to illustrate key workflows and decision-making processes in the synthesis and optimization of this compound derivatives.
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting decision tree for optimizing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 4. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 5. An efficient, catalyst-free and aqueous ethanol-mediated synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1 H ,3 H )-dione ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03998F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
side reactions in the synthesis of 2-aminothiazoles and how to minimize them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-aminothiazoles, with a focus on minimizing and avoiding side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminothiazoles, and what are its primary challenges?
A1: The most widely used method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[1] While it is a robust and versatile method, common challenges include the formation of side products, low yields, and the need for purification to remove unreacted starting materials and byproducts.[2]
Q2: What are the most common side reactions observed during the Hantzsch synthesis of 2-aminothiazoles?
A2: The two most prevalent side reactions are the formation of 2-imino-4-thiazolidinones (pseudothiohydantoins) and, when using N-substituted thioureas, the formation of 3-substituted 2-imino-2,3-dihydrothiazole regioisomers.
Q3: How can I improve the overall yield and purity of my 2-aminothiazole product?
A3: Optimizing reaction conditions is key. This includes the choice of solvent, reaction temperature, catalyst, and pH. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time to maximize product formation and minimize byproduct accumulation.[3] Utilizing modern techniques such as microwave-assisted or ultrasound-assisted synthesis can also significantly improve yields and reduce reaction times.[4][5]
Troubleshooting Guide: Common Side Reactions
This guide provides detailed information on common side reactions and strategies to minimize their formation.
Issue 1: Formation of 2-Imino-4-thiazolidinone (Pseudothiohydantoin) Byproduct
Question: I am observing a significant amount of a byproduct that I suspect is a 2-imino-4-thiazolidinone. How can I confirm its identity and prevent its formation?
Answer: The formation of 2-imino-4-thiazolidinones is a known side reaction in Hantzsch-type syntheses, particularly when the reaction conditions are not optimal or when using α-haloacids or their esters as starting materials.
The formation of the desired 2-aminothiazole and the 2-imino-4-thiazolidinone side product occurs through competing reaction pathways. The initial S-alkylation of thiourea with the α-haloketone is common to both pathways. The subsequent intramolecular cyclization determines the final product.
| Strategy | Description | Expected Outcome |
| Choice of Starting Material | Use α-haloketones instead of α-haloacids or α-haloesters. | Significantly reduces the formation of the thiazolidinone byproduct. |
| Control of Reaction Temperature | Lowering the reaction temperature can favor the kinetically controlled formation of the 2-aminothiazole. | Increased selectivity for the desired product.[6] |
| Solvent Selection | Protic solvents like ethanol or methanol generally favor the formation of 2-aminothiazoles. | Higher yield of the desired product. |
| Use of Catalysts | Certain catalysts can enhance the rate of the desired cyclization pathway. | Improved yield and selectivity. |
You can differentiate the 2-imino-4-thiazolidinone from the desired 2-aminothiazole using spectroscopic methods:
-
¹H NMR: The 2-imino-4-thiazolidinone will show a characteristic signal for the CH₂ group in the thiazolidinone ring.[7]
-
¹³C NMR: The carbonyl carbon of the thiazolidinone ring will have a distinct chemical shift.[8]
-
IR Spectroscopy: A strong carbonyl (C=O) absorption band will be present for the thiazolidinone.
Issue 2: Formation of 3-Substituted 2-Imino-2,3-dihydrothiazole Regioisomer
Question: I am using an N-substituted thiourea and obtaining a mixture of two isomers. How can I selectively synthesize the 2-(N-substituted amino)thiazole?
Answer: When using N-monosubstituted thioureas, the reaction can lead to two regioisomeric products: the desired 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. The reaction conditions, particularly the pH, play a crucial role in determining the product ratio.
The regioselectivity is determined by which nitrogen atom of the N-substituted thiourea acts as the nucleophile in the intramolecular cyclization step.
| Strategy | Description | Expected Outcome |
| Control of pH | Perform the reaction under neutral or slightly basic conditions. Avoid acidic conditions. | Favors the formation of the desired 2-(N-substituted amino)thiazole.[9] |
| Reaction Time and Temperature | Longer reaction times and higher temperatures can sometimes lead to isomerization. Monitor the reaction closely. | Minimizes the formation of the thermodynamic, and often undesired, imino product.[10] |
| Purification | If a mixture of isomers is formed, they can often be separated by column chromatography. | Isolation of the pure desired regioisomer. |
The two isomers can be distinguished by ¹H NMR spectroscopy. The chemical shift of the proton at the 5-position of the thiazole ring is typically different for the two isomers.[9]
Experimental Protocols
Protocol 1: Optimized Synthesis of 2-Amino-4-phenylthiazole with Minimal Side Products
This protocol is optimized for the high-yield synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at a moderate temperature (around 60-70 °C) for 30 minutes. Monitor the reaction progress by TLC.
-
Remove the reaction from heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a beaker containing the 5% Na₂CO₃ solution and swirl to mix. This neutralizes the hydrobromide salt of the product, causing it to precipitate.
-
Filter the mixture through a Büchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a watch glass and let it air dry to obtain the purified product.[1]
Protocol 2: Selective Synthesis of 2-(N-Arylamino)thiazoles
This protocol is designed to favor the formation of the 2-(N-substituted amino)thiazole regioisomer.
Materials:
-
α-Haloketone (1.0 eq)
-
N-Arylthiourea (1.1 eq)
-
Ethanol
-
Triethylamine (optional, as a mild base)
Procedure:
-
Dissolve the α-haloketone and N-arylthiourea in ethanol in a round-bottom flask.
-
If necessary, add a catalytic amount of a mild, non-nucleophilic base like triethylamine to ensure the reaction medium remains neutral to slightly basic.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction by TLC to follow the consumption of the starting materials.
-
Upon completion, the product can be isolated by precipitation upon adding water or by solvent evaporation followed by purification by column chromatography.
Data Summary
The following table summarizes the impact of different catalysts on the yield of 2-aminothiazole derivatives, demonstrating the potential for optimization.
| Catalyst | Key Reactants & Conditions | Reaction Time | Yield (%) | Key Advantages |
| Ca/4-MePy-IL@ZY-Fe₃O₄ | Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C | 25 min | High | Magnetically separable, reusable, replaces toxic iodine. |
| Silica Supported Tungstosilicic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes, Conventional heating or ultrasonic irradiation | Not Specified | 79-90 | Reusable, efficient under both conventional heating and ultrasound. |
| Aqueous Neem Leaf Extract | Phenacyl bromide derivatives, Thiourea, Water, Room Temperature | 45 min | High | Green, mild conditions, often no need for column chromatography. |
Note: TCCA = Trichloroisocyanuric acid, EtOH = Ethanol.
This technical support center provides a starting point for troubleshooting common issues in the synthesis of 2-aminothiazoles. For more specific issues, further optimization of reaction conditions based on the specific substrates and desired product is recommended.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation - IJPRS [ijprs.com]
- 6. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-(2-Aminothiazol-4-yl)ethanol
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2-(2-Aminothiazol-4-yl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and its derivatives?
A1: The most widely employed method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative.[1][2] For this compound, the key starting materials would be thiourea and a suitable 4-halo-3-oxobutanol derivative.
Q2: What are the critical parameters that influence the yield and purity of the synthesis?
A2: Optimizing reaction conditions is crucial. The key parameters to consider are the choice of solvent, reaction temperature, use of a catalyst, and the stoichiometry of the reactants.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is also essential to determine the optimal reaction time.[1]
Q3: What are the typical challenges and side reactions encountered during this synthesis?
A3: Researchers often face challenges such as low reaction yields, difficult isolation of the final product, and the formation of isomeric impurities.[1] Side reactions can occur if the reaction temperature is too high or the reaction time is too long, leading to byproducts that complicate purification.[1]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product over time. This helps in determining the optimal point to stop the reaction, preventing the formation of degradation products.[2][3]
Q5: What are the most effective methods for purifying the final product?
A5: Purification strategies depend on the properties of the product and the impurities present. Common methods include:
-
Precipitation: The product can sometimes be precipitated by cooling the reaction mixture or by adding a non-solvent.[1]
-
Recrystallization: This is a standard technique for purifying solid compounds.
-
Column Chromatography: For complex mixtures or to achieve very high purity, column chromatography using silica gel is highly effective.[2][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. | Screen different solvents such as ethanol, methanol, water, or mixtures thereof.[1] |
| Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or form side products at high temperatures. | Optimize the reaction temperature. Refluxing or controlled heating is often effective.[1] | |
| Poor Quality of Starting Materials: Impurities in the α-haloketone or thiourea can inhibit the reaction. | Ensure the purity of all starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). | |
| Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. | Carefully verify the molar ratios of your reactants. A slight excess of thiourea is sometimes used. | |
| Formation of Impurities or Side Products | Reaction Temperature Too High / Time Too Long: Excessive heat or prolonged reaction can lead to degradation or side reactions. | Monitor the reaction closely using TLC to determine the optimal time and temperature. |
| Incorrect pH: The pH of the reaction mixture can influence the reaction pathway and regioselectivity. | Adjust the pH of the reaction. Some variations of the Hantzsch synthesis benefit from acidic conditions.[1] | |
| Difficult Product Isolation / Purification | High Solubility of Product: The product may be highly soluble in the reaction solvent, making isolation by filtration difficult. | Try precipitating the product by adding a suitable anti-solvent or by significantly cooling the reaction mixture.[1] |
| Complex Mixture of Products: Multiple side reactions may have occurred. | Employ column chromatography for separation. Select an appropriate solvent system based on TLC analysis.[2] | |
| Difficulty Removing Catalyst: If a homogenous catalyst is used, it may be difficult to separate from the product. | Consider using a solid-supported or magnetically separable catalyst for easier removal post-reaction. |
Experimental Protocols
Protocol 1: General Synthesis of this compound via Hantzsch Synthesis
Disclaimer: This is a generalized protocol adapted from the synthesis of similar 2-aminothiazole derivatives and should be optimized for specific laboratory conditions.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 eq.) in a suitable solvent like ethanol (e.g., 10 mL per gram of thiourea).
-
Addition of Haloketone: To this solution, add the α-haloketone precursor, 1-chloro-4-hydroxybutan-2-one (1.0 eq.).
-
Reaction: Stir the mixture at a controlled temperature, typically between 70°C and reflux, for 2-4 hours.[2] Monitor the reaction's progress by taking small aliquots and analyzing them via TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.
-
Neutralization & Extraction: If the product remains in solution, concentrate the solvent under reduced pressure. Add a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the mixture, which may precipitate the product.[4] Alternatively, extract the product into an organic solvent like ethyl acetate (EtOAc).[2][4]
-
Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield pure this compound.[2]
Protocol 2: Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of the final product.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and a polar organic solvent like acetonitrile or methanol.
-
Detection: UV detector, typically set at a wavelength where the thiazole ring strongly absorbs (e.g., ~254 nm).
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase or a suitable solvent.
-
Analysis: Inject the sample and analyze the resulting chromatogram. Purity is determined by the relative area of the product peak compared to any impurity peaks.
Data Presentation
Table 1: Effect of Reaction Conditions on the Synthesis of 2-Aminothiazole Derivatives (Illustrative Data)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethanol | 70 | 2 | 56 | [2] |
| 2 | DMF | 70 | 2 | ~70-80 | [2] |
| 3 | Isopropanol | 100 | 16 | Moderate | [2] |
| 4 | Ethanol (Microwave) | 80 | 0.5 | High | [1][3] |
| 5 | Water | 25-30 | 1.5 | 78.5 | [5] |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for optimizing low synthesis yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
troubleshooting guide for the Hantzsch thiazole synthesis
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic organic reaction that involves the condensation of an α-haloketone with a thioamide to produce a thiazole ring system.[1] First described by Arthur Hantzsch in 1887, this method is widely used due to its reliability and the accessibility of its starting materials.
Q2: What is the general mechanism of the Hantzsch thiazole synthesis?
The reaction begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction, forming an intermediate. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. Finally, a dehydration step leads to the formation of the aromatic thiazole ring.[1][2]
Q3: What are the typical starting materials for this synthesis?
The core components are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetone) and a thioamide (e.g., thiourea, thioacetamide).[1] Variations of the synthesis can also involve a one-pot, three-component reaction with an α-haloketone, a thioamide, and an aldehyde.
Q4: Is the Hantzsch thiazole synthesis generally a high-yielding reaction?
Yes, the Hantzsch thiazole synthesis is known for typically providing high yields of the thiazole product, often with simple purification procedures.[1][3] However, optimizing reaction conditions is crucial to maximize yield and purity.
Troubleshooting Guide
Low or No Product Yield
Q5: My reaction has a very low yield or has not produced any of the desired product. What are the common causes and how can I address them?
Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Impurities in the α-haloketone or thioamide can significantly hinder the reaction. α-haloketones can be lachrymatory and may decompose over time.
-
Recommendation: Ensure the α-haloketone is fresh or has been properly stored. Check the purity of the thioamide. If necessary, purify the starting materials before use.
-
-
Suboptimal Reaction Temperature: Many Hantzsch syntheses require heating to proceed at an optimal rate.[3][4]
-
Recommendation: If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the reaction progress using thin-layer chromatography (TLC). Conversely, excessive heat can lead to the formation of side products.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield.[4] Polar protic solvents like ethanol and methanol are commonly used.[3]
-
Incorrect Stoichiometry: An improper ratio of α-haloketone to thioamide can lead to incomplete conversion or the formation of side products.
-
Recommendation: While a 1:1 stoichiometry is the basis of the reaction, using a slight excess of the thioamide can sometimes improve yields.[1]
-
Formation of Side Products
Q6: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
-
Isomeric Byproducts: Under acidic conditions, the Hantzsch synthesis can sometimes yield 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[6]
-
Recommendation: To favor the formation of the desired 2-aminothiazole, maintain neutral or slightly basic reaction conditions.
-
-
Decomposition of Thioamide: Thioamides can be unstable in acidic conditions, leading to the formation of unwanted side products.
-
Recommendation: If your thioamide is acid-sensitive, consider running the reaction under neutral or slightly basic conditions.
-
-
Self-condensation of α-haloketone: Under basic conditions, α-haloketones can undergo self-condensation.
-
Recommendation: Carefully control the addition of base if it is used in the reaction.
-
Product Isolation Issues
Q7: I am having trouble isolating my product after the reaction.
-
Product Not Precipitating: The thiazole product is often precipitated by adding a base to the reaction mixture after it has cooled.[1]
-
Recommendation: Ensure the pH of the solution is basic enough to neutralize the hydrohalide salt of the thiazole product. If precipitation is still not occurring, reducing the volume of the solvent or adding a non-polar co-solvent might be necessary.
-
-
Product is an Oil: Sometimes the product may separate as an oil instead of a solid.
-
Recommendation: Try scratching the inside of the flask with a glass rod at the oil-solvent interface to induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective. If these methods fail, extraction with an appropriate organic solvent followed by purification via column chromatography may be required.
-
Data Presentation
Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis Yield
| Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Methanol | 90 | 30 | 95 |
| Ethanol | 90-120 | 30 | 85 |
| Acetonitrile | 90-100 | 30 | 75 |
| No Solvent | 90-120 | 15 | Trace |
Data adapted from a study on microwave-assisted Hantzsch synthesis.[7]
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Method | Solvent | Time | Yield (%) |
| Conventional Heating | Methanol | 8 hours | Lower yields |
| Microwave Irradiation | Methanol | < 30 min | 89-95 |
This table illustrates the significant reduction in reaction time and improvement in yield when using microwave irradiation.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-phenylthiazole
This protocol is a standard laboratory procedure for the Hantzsch thiazole synthesis.[1][3]
Materials:
-
2-bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% aqueous sodium carbonate solution (20 mL)
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea. Add methanol and a magnetic stir bar.
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[1]
-
Workup: After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature. Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[1][3]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with water.[1][3]
-
Drying and Characterization: Spread the collected solid on a tared watch glass and allow it to air dry. Once dry, determine the mass of the product and calculate the percent yield.
Protocol 2: One-Pot, Multi-Component Synthesis of Substituted Thiazole Derivatives under Ultrasonic Irradiation
This protocol describes an efficient and environmentally friendly method.[8]
Materials:
-
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Silica supported tungstosilicic acid (15 mol%)
-
Ethanol/water (1:1, 5 mL)
Procedure:
-
Reaction Setup: A mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, a substituted benzaldehyde, and the catalyst is prepared in an ethanol/water solvent system.
-
Reaction: The mixture is subjected to ultrasonic irradiation at room temperature for 1.5 to 2 hours. The reaction progress is monitored by TLC.
-
Isolation: Upon completion, the solid is filtered and washed with ethanol. The remaining solid is dissolved in acetone, and the catalyst is removed by filtration. The filtrate is evaporated under vacuum, and the resulting product is oven-dried.
Visualizations
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
stability and storage conditions for 2-(2-Aminothiazol-4-yl)ethanol to prevent degradation
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage conditions for 2-(2-Aminothiazol-4-yl)ethanol to prevent degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is crucial to protect the compound from light and moisture, as aminothiazole derivatives can be sensitive to these conditions. For the hydrochloride salt of this compound, storage at room temperature is often recommended by suppliers.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is highly dependent on the solvent. Studies on similar 2-aminothiazole derivatives have shown instability in dimethyl sulfoxide (DMSO) at room temperature, leading to degradation. If DMSO must be used, it is advisable to prepare fresh solutions for each experiment and store them at low temperatures (e.g., -20°C or -80°C) for short periods. For aqueous solutions, the pH can influence stability; slightly acidic conditions may enhance solubility but extreme pH values should be avoided to prevent degradation. It is recommended to perform a stability study in the desired solvent before long-term storage.
Q3: What are the known degradation pathways for 2-aminothiazole derivatives?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related 2-aminothiazole compounds have been observed to undergo dimerization and oxidation, particularly when stored in DMSO. UV-induced photodegradation of some aminothiazole derivatives can lead to ring-opening and the formation of various byproducts.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound should be stored away from strong oxidizing agents and strong acids, as these can cause violent reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results over time. | Degradation of the compound in a stock solution. | Prepare fresh solutions for each experiment. If a stock solution must be stored, perform a stability test by analyzing its purity at different time points. Consider storing aliquots at -80°C to minimize freeze-thaw cycles. |
| Appearance of new, unexpected peaks in analytical data (e.g., HPLC, LC-MS). | The compound is degrading into one or more new products. | Review the storage conditions (solvent, temperature, light exposure). If using DMSO, consider switching to an alternative solvent. Analyze the new peaks to identify potential degradation products, which can provide clues about the degradation mechanism. |
| Change in the physical appearance of the solid compound (e.g., color change). | Exposure to light or air, leading to oxidation or other forms of degradation. | Discard the discolored compound. Ensure that the storage container is properly sealed and protected from light (e.g., by using an amber vial or storing it in the dark). |
Summary of Stability and Storage Conditions
| Condition | Solid State | In Solution |
| Temperature | Cool, dry place. Room temperature may be suitable for the hydrochloride salt. | Store at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Light | Protect from light. Store in an amber vial or in the dark. | Protect from light. Use amber vials for storage. |
| Moisture/Humidity | Store in a tightly sealed container in a dry environment. | Use anhydrous solvents when possible and store under an inert atmosphere (e.g., argon or nitrogen) if the compound is particularly sensitive to moisture. |
| Recommended Solvents | N/A | Stability is solvent-dependent. Avoid long-term storage in DMSO at room temperature. Perform stability studies in your chosen solvent. |
| Incompatibilities | Strong oxidizing agents, strong acids. | Strong oxidizing agents, strong acids. |
Experimental Protocols
Protocol for Assessing Solution Stability of this compound
This protocol outlines a general method to determine the stability of this compound in a specific solvent over time.
1. Materials:
- This compound
- High-purity solvent of interest (e.g., DMSO, ethanol, buffered aqueous solution)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Analytical balance
- Volumetric flasks and pipettes
- Storage vials (clear and amber)
2. Procedure:
- Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).
- Initial Analysis (T=0): Immediately after preparation, analyze the stock solution by HPLC to determine the initial purity and peak area of the parent compound. This will serve as the baseline.
- Sample Storage: Aliquot the stock solution into several clear and amber vials. Store these vials under different conditions you wish to test (e.g., room temperature, 4°C, -20°C).
- Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve one vial from each storage condition.
- HPLC Analysis: Analyze the samples by HPLC using the same method as the initial analysis.
- Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. Calculate the percentage of the compound remaining. Note the appearance of any new peaks, which indicate degradation products.
3. Interpretation of Results:
- A significant decrease in the peak area of the parent compound indicates degradation.
- The appearance and increase in the area of new peaks correspond to the formation of degradation products.
- Comparing results from different storage conditions will help determine the optimal storage method.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Technical Support Center: Purification of Polar Aminothiazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar aminothiazole derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of polar aminothiazole derivatives, offering potential causes and solutions.
Question: My polar aminothiazole derivative shows poor or no retention on a C18 reversed-phase HPLC column and elutes in the solvent front. What can I do?
Answer:
This is a common challenge with highly polar compounds. Here are several strategies to improve retention:
-
Mobile Phase Modification:
-
Decrease Organic Content: Reduce the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. For very polar compounds, you may need to start with a high percentage of aqueous buffer.
-
Use a Weaker Organic Solvent: If using acetonitrile, consider switching to methanol, which is a weaker solvent in reversed-phase chromatography and may increase retention.
-
Employ Ion-Pairing Reagents: Adding an ion-pairing reagent (e.g., trifluoroacetic acid (TFA) for basic compounds) to the mobile phase can form a more hydrophobic complex with your analyte, leading to increased retention. Be aware that ion-pairing reagents can be difficult to remove from the column and may suppress MS signals.
-
-
Alternative Chromatography Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds.[1][2] It utilizes a polar stationary phase (like silica or a bonded polar phase) with a mobile phase consisting of a high concentration of organic solvent and a small amount of aqueous buffer.[1][2] In HILIC, water is the strong solvent, and increasing its concentration will decrease retention time.
-
Aqueous Normal-Phase Chromatography: This technique uses a polar stationary phase with an aqueous-organic mobile phase.
-
Question: My aminothiazole derivative is streaking or tailing badly on a silica gel column during normal-phase chromatography. How can I improve the peak shape?
Answer:
Peak tailing or streaking of basic compounds like aminothiazoles on silica gel is often due to strong interactions with acidic silanol groups on the silica surface. Here are some solutions:
-
Mobile Phase Additives:
-
Alternative Stationary Phases:
-
Deactivated Silica: Use silica gel that has been end-capped to reduce the number of free silanol groups.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[3]
-
Amine-Functionalized Silica: This stationary phase has a basic surface, which can improve the chromatography of basic analytes.[4]
-
-
Sample Loading Technique:
-
Dry Loading: Dissolve your crude sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent.[5] The resulting dry powder can then be loaded onto the column.[5] This can lead to sharper bands compared to wet loading, especially if the compound has poor solubility in the mobile phase.
-
Question: My polar aminothiazole derivative seems to be unstable and decomposes on the silica gel column. What are my options?
Answer:
Silica gel can be acidic and may cause the degradation of acid-sensitive compounds.
-
Deactivate the Silica: As mentioned above, adding a basic modifier like triethylamine to the mobile phase can help neutralize the silica surface.
-
Use an Alternative Stationary Phase: Consider using less acidic stationary phases like neutral alumina or Florisil.
-
Switch to Reversed-Phase Chromatography: If the compound has sufficient retention, reversed-phase chromatography is often gentler as the stationary phases (like C18) are less reactive.
Question: I am struggling to find a suitable solvent system for the column chromatography of my very polar aminothiazole derivative. It either stays at the baseline or shoots through with the solvent front.
Answer:
Finding the right solvent system for highly polar compounds can be challenging.
-
Highly Polar Mobile Phases for Normal-Phase: For very polar compounds on silica, you may need to use highly polar solvent systems. A common approach is to use a mixture of dichloromethane (DCM) or ethyl acetate with methanol.[5] If the compound is still not moving, you can try adding a small amount of ammonia in methanol.[3]
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often more effective than an isocratic (constant solvent composition) elution for complex mixtures with a wide range of polarities.[5]
-
Consider HILIC: As mentioned before, HILIC is an excellent technique for such compounds, using a mobile phase of high organic content (e.g., acetonitrile) with a small amount of water or aqueous buffer.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose column for purifying polar aminothiazole derivatives?
A1: There is no single "best" column, as the optimal choice depends on the specific properties of your derivative. However, for initial attempts:
-
Normal-Phase: Silica gel is the most common starting point.[5] If you encounter issues with peak shape or compound stability, consider basic alumina or an amine-functionalized silica column.[3][4]
-
Reversed-Phase: A C18 column is the most common choice for reversed-phase HPLC.[5]
-
HILIC: A silica or an amide-bonded column is a good starting point for HILIC.
Q2: How can I effectively monitor the fractions during column chromatography?
A2: Thin-Layer Chromatography (TLC) is the most common method for monitoring fractions.[5] It is crucial to use the same solvent system for TLC as for the column chromatography to get an accurate representation of the separation. Staining with potassium permanganate or using a UV lamp can help visualize the spots if they are not colored.
Q3: My aminothiazole derivative has poor solubility in common chromatography solvents. What should I do?
A3: Poor solubility can be a significant challenge.
-
For Normal-Phase: You may need to dissolve your sample in a small amount of a more polar solvent (like DMF or DMSO) for loading, but be aware that these strong solvents can negatively impact the separation. Dry loading is often the best approach in this case.[5]
-
For Reversed-Phase: If your compound is more soluble in aqueous solutions, reversed-phase chromatography might be a better option. You can dissolve the sample in the aqueous portion of the mobile phase or in a solvent like DMSO.
Q4: Can I use preparative HPLC for the purification of polar aminothiazole derivatives?
A4: Yes, preparative HPLC is a powerful technique for obtaining high-purity compounds. Both reversed-phase and HILIC modes can be scaled up to a preparative scale. The choice of method will depend on the retention characteristics of your compound.
Data Presentation
Table 1: HPLC-UV Purity Analysis of a Novel Aminothiazole Derivative (21MAT) [6][7]
| Parameter | Value |
| Instrumentation | HPLC system with UV detector |
| Column | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: 55% 0.1% v/v orthophosphoric acid in water and 45% 0.1% v/v orthophosphoric acid in acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 272 nm |
| Retention Time | 2.16 min |
| Purity | >97% |
Table 2: LC-MS/MS Quantitative Analysis of a Novel Aminothiazole Derivative (21MAT) in Rat Plasma [6][7]
| Parameter | Value |
| Instrumentation | LC-MS/MS with Electrospray Ionization (ESI) |
| Column | Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | 95:5% v/v methanol:acetonitrile with 0.1% v/v formic acid, and 15% of 5 mM ammonium formate solution |
| Flow Rate | 1.0 mL/min |
| Ionization Mode | Positive ESI in Multiple Reaction Monitoring (MRM) mode |
| Linearity Range | 1.25–1250 ng/mL in rat plasma |
| Sample Preparation | Protein precipitation |
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
This protocol provides a general guideline for the purification of a polar aminothiazole derivative using normal-phase column chromatography.[5] Optimization will likely be required for specific compounds.
Materials:
-
Crude aminothiazole derivative
-
Silica gel (60-120 mesh)
-
Solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, triethylamine)
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection: Use TLC to determine a suitable solvent system that gives a good separation of your target compound from impurities, with an Rf value for the target compound preferably between 0.2 and 0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand to the top to protect the surface.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel.
-
Dry Loading: Dissolve the crude product in a suitable solvent and add a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
-
Fraction Monitoring:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
Mandatory Visualization
Caption: General workflow for the purification of polar aminothiazole derivatives.
Caption: Troubleshooting workflow for purification challenges.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst and Solvent for 2-Aminothiazole Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-aminothiazoles. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminothiazole derivatives?
A1: The most widely employed method is the Hantzsch thiazole synthesis.[1][2][3] This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[1][2] Modern variations of this method, including one-pot multi-component procedures, are also common and often utilize various catalysts to improve efficiency.[1][4]
Q2: What are the typical challenges encountered during the synthesis of 2-aminothiazole derivatives?
A2: Researchers often face challenges such as low reaction yields, difficulty in isolating and purifying the final product, the use of expensive or hazardous catalysts, and harsh reaction conditions.[1][4] The formation of isomeric impurities and other side reactions can also complicate the synthesis.[1][5]
Q3: How can I improve the yield of my 2-aminothiazole synthesis?
A3: Optimizing reaction conditions is crucial for improving yields.[1] Key parameters to consider include the choice of solvent, reaction temperature, and the use of a suitable catalyst.[1] Techniques like microwave-assisted synthesis and using solvent-free conditions have been shown to significantly improve yields and reduce reaction times.[1][6]
Q4: Are there "greener" or more environmentally friendly methods for this synthesis?
A4: Yes, several eco-friendly approaches have been developed. These include using water as a solvent, employing reusable catalysts like silica-supported tungstosilicic acid, utilizing solvent-free grinding methods, and microwave-assisted synthesis, which often requires less energy and time.[1] The use of trichloroisocyanuric acid (TCCA) as a halogen source in place of toxic reagents like iodine is another green chemistry approach.[7]
Q5: How does the choice of solvent affect the synthesis of 2-aminothiazoles?
A5: The solvent plays a critical role in the solubility of reactants and the reaction rate. 2-aminothiazole itself is more soluble in polar solvents like water, alcohols, and diethyl ether.[8][9] The polarity of the solvent can influence the reaction mechanism and the formation of byproducts. For instance, screening different solvents such as ethanol, methanol, or water is a common optimization step.[1] In some cases, solvent-free conditions can lead to improved yields and reduced reaction times.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inappropriate solvent.[1] - Suboptimal reaction temperature.[1] - Ineffective or no catalyst.[1] - Poor quality of starting materials.[1] - Incorrect stoichiometry.[1][5] | - Screen different solvents (e.g., ethanol, methanol, water, or solvent mixtures).[1] - Optimize the reaction temperature; reflux or microwave heating can be effective.[1] - Introduce a suitable catalyst. Acidic or basic catalysts, as well as phase-transfer catalysts, can be beneficial.[1] - Ensure the purity of the α-haloketone and thiourea.[1] - Verify the molar ratios of your reactants; a slight excess of thioamide (1.1-1.5 equivalents) can be used.[5] |
| Formation of Impurities or Side Products | - Reaction temperature is too high or reaction time is too long.[1] - Incorrect pH of the reaction mixture.[1] - Presence of reactive functional groups on starting materials.[1] - Formation of isomeric byproducts under acidic conditions.[10] | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][5] - Adjust the pH. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions.[1] - Protect sensitive functional groups on your reactants before the condensation reaction.[1] |
| Difficult Product Isolation/Purification | - The product is highly soluble in the reaction solvent.[1] - Formation of a complex mixture of products.[1] - The catalyst is difficult to remove from the product.[1] | - After reaction completion, try precipitating the product by adding a non-solvent or by cooling the reaction mixture.[1] - Employ column chromatography for purification.[1] - Use a magnetically separable catalyst or a solid-supported catalyst for easy removal.[4][7] |
| Poor Reproducibility | - Variability in reagent quality.[1] - Atmospheric moisture affecting the reaction.[1] | - Use reagents from the same batch or of a consistent purity.[1] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to moisture.[1] |
Data Presentation: Catalyst and Solvent Performance
The following tables summarize quantitative data on the performance of various catalysts and the effect of different solvents on the synthesis of 2-aminothiazole derivatives.
Table 1: Comparative Performance of Catalysts for 2-Aminothiazole Synthesis
| Catalyst | Reactants & Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Key Advantages |
| Ca/4-MePy-IL@ZY-Fe₃O₄ | Acetophenone derivatives, Thiourea, TCCA | EtOH | 80 | 25 min | High | Magnetically separable, reusable, replaces toxic iodine with TCCA. |
| Silica Supported Tungstosilisic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Not Specified | Not Specified | Not Specified | 79-90 | Reusable, efficient under conventional heating and ultrasound. |
| Aqueous Neem Leaf Extract | Phenacyl bromide derivative, Thiourea | Water | Room Temp | 45 min | High | Environmentally friendly, mild conditions. |
| Montmorillonite-K10 | Methylcarbonyl, Thiourea, Iodine | DMSO | 80 | 2 hours | Good to Excellent | Heterogeneous catalyst, efficient for one-pot synthesis.[11] |
| Ammonium-12-molybdophosphate (AMP) | Phenacyl bromides, Thioamides/Thiourea | MeOH | Room Temp | 20 min | Excellent | Heterogeneous, easily handled and removed by filtration.[4] |
Table 2: Optimization of Reaction Conditions for 2-Aminothiazole Synthesis
| Entry | Catalyst Loading (g) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0 | EtOH | 80 | 5 | 0 |
| 2 | 0.002 | EtOH | 80 | 3 | 45 |
| 3 | 0.006 | EtOH | 80 | 1 | 75 |
| 4 | 0.01 | EtOH | 80 | 0.5 | 96 |
| 5 | 0.01 | H₂O | 80 | 2 | 70 |
| 6 | 0.01 | CH₃CN | 80 | 2 | 65 |
| 7 | 0.01 | Toluene | 80 | 4 | 50 |
| 8 | 0.01 | EtOH | 60 | 1.5 | 80 |
| 9 | 0.01 | EtOH | Room Temp | 8 | 25 |
| Reaction conditions based on a model reaction: acetophenone (1.5 mmol), thiourea (1.5 mmol), TCCA (0.5 mmol) and Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst in 3 mL of solvent. Data adapted from a 2023 study.[7] |
Experimental Protocols
Protocol 1: Synthesis using a Magnetically Separable Catalyst (Ca/4-MePy-IL@ZY-Fe₃O₄)
-
Procedure: A mixture of the acetophenone derivative (1.5 mmol), trichloroisocyanuric acid (TCCA) (0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g) in ethanol (3.0 mL) is stirred at 80°C for 25 minutes. The reaction progress to form the intermediate α-haloketone is monitored by Thin Layer Chromatography (TLC). Upon completion, thiourea (1.0 mmol) is added to the reaction mixture. After the subsequent reaction is complete, the nanocatalyst is separated using an external magnet.[7] A 10% sodium bicarbonate solution is added to neutralize the mixture, and the resulting solid product is filtered, washed with water, and dried.[7] The catalyst can be washed, dried, and reused.
Protocol 2: Synthesis using an Environmentally Friendly Catalyst (Aqueous Neem Leaf Extract)
-
Procedure: To a solution of the phenacyl bromide derivative (1 mmol) in 5 mL of water, thiourea (1.2 mmol) is added. Aqueous neem leaf extract (1 mL) is then added to the reaction mixture. The mixture is stirred at room temperature for 45 minutes. The completion of the reaction is monitored by TLC. The solid product formed is collected by filtration, washed with water, and dried. This method often yields a product of high purity without the need for column chromatography.
Protocol 3: Microwave-Assisted Synthesis
-
Procedure: In a specialized microwave test tube, mix the α-haloketone (e.g., 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone) (1 mmol) and the thiourea derivative (e.g., N-phenylthiourea) (1 mmol). Add 2 mL of a suitable solvent like methanol. Cap the test tube and heat the mixture in a microwave reactor at a set temperature (e.g., 90 °C) and pressure for a specific duration (e.g., 30 minutes). After the reaction is complete, cool the mixture. The solid product can be collected by filtration and washed with a suitable solvent (e.g., cold methanol) to remove any unreacted starting materials.[1]
Visualizations
Caption: General workflow for the synthesis and purification of 2-aminothiazole derivatives.
Caption: A logical workflow for troubleshooting low yields in 2-aminothiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Page loading... [wap.guidechem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
resolving low yield issues in the synthesis of heterocyclic alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of heterocyclic alcohols. It is designed for researchers, scientists, and drug development professionals to help resolve issues of low yield and other experimental difficulties.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for heterocyclic alcohol synthesis is consistently low. What are the general factors I should investigate?
Low yields can stem from several factors. A systematic troubleshooting approach is the most effective way to identify the root cause.[1] Key areas to examine include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters. Small-scale trial reactions can help determine the ideal conditions without committing large quantities of starting materials.[1]
-
Purity of Reagents and Solvents: Impurities can lead to side reactions or incomplete conversion. Always use reagents and solvents of appropriate purity, and ensure solvents are dry for moisture-sensitive reactions.[1]
-
Atmospheric Contamination: Many organic reactions are sensitive to moisture and oxygen. If applicable, ensure proper inert atmosphere techniques (e.g., using a nitrogen or argon blanket) are employed.[1]
-
Inefficient Mixing: In heterogeneous reactions, inadequate stirring can result in poor reaction rates and lower yields. Ensure the stir rate is sufficient for the scale and viscosity of your reaction.[1]
-
Product Decomposition: The target heterocyclic alcohol may be unstable under the reaction or workup conditions. Monitor the reaction's progress by TLC or LC-MS to check for product degradation over time.[1]
Q2: I am synthesizing an oxetane alcohol via the Paternò-Büchi reaction and observing low yields. What are the common pitfalls?
The Paternò-Büchi reaction, a [2+2] photocycloaddition of a carbonyl compound with an alkene, is a primary method for synthesizing oxetanes.[2][3] However, low yields are a frequent issue.[2][3]
Common problems include:
-
Competing Alkene Dimerization: This is a significant side reaction that consumes the alkene starting material.[2]
-
Low Quantum Yield: The photochemical nature of the reaction can lead to low quantum yields.[1]
-
Poor Regioselectivity: Depending on the substrates, a mixture of regioisomers can be formed, complicating purification and reducing the yield of the desired isomer.[1]
To mitigate these issues, consider optimizing the reaction conditions. For example, the addition of p-xylene has been shown to suppress competing alkene dimerization in certain reactions.[2][4]
Q3: What are the key challenges when preparing azetidine alcohols through intramolecular cyclization?
The synthesis of azetidines can be challenging due to ring strain. While methods like the intramolecular cyclization of amino alcohols are common, success is highly dependent on the substrate and reaction conditions. For instance, in a Mitsunobu reaction for azetidine ring formation, the pKa of the nucleophilic nitrogen is a critical factor; N-acylated or N-sulfonylated amino alcohols often perform better as substrates.[5]
Q4: I am reducing a heterocyclic ketone to the corresponding alcohol, but the yield is poor. What could be the issue?
The reduction of heterocyclic ketones can be complicated by the reactivity of the reducing agent and the stability of the starting material and product.
-
Choice of Reducing Agent: Stronger reducing agents like lithium aluminum hydride (LiAlH4) are highly reactive and can react with protic solvents, so the reaction must be carried out in a dry ether solvent.[6] Sodium borohydride (NaBH4) is a milder reagent and can be used in protic solvents like ethanol or methanol.[7][8]
-
Side Reactions: Over-reduction or undesired side reactions with other functional groups in the molecule can occur.
-
Stereoselectivity: If the resulting alcohol is chiral, a mixture of enantiomers or diastereomers may be formed, which can complicate purification and lower the isolated yield of the desired stereoisomer.
Troubleshooting Guides
Guide 1: Low Yield in Paternò-Büchi Reaction for Oxetane Synthesis
This guide provides a systematic approach to troubleshooting low yields in the synthesis of oxetanes via the Paternò-Büchi reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield Paternò-Büchi reactions.
Guide 2: Improving Yield in the Reduction of Heterocyclic Ketones
This guide outlines steps to improve the yield of heterocyclic alcohols from the reduction of corresponding ketones.
Troubleshooting Workflow
Caption: Troubleshooting workflow for heterocyclic ketone reduction.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of Tetrahydrofurfuryl Alcohol (THFA) from Furfural
| Catalyst | Temperature (°C) | Pressure (bar) | Solvent | THFA Yield (%) | Reference |
| Ni1Cu1Al1 | 140 | 30 | 2-butanol | 98 | [9] |
| Ni and Cu | - | - | - | 97 | [10] |
| Ni-on-silica-alumina | - | - | - | 98-99 | [10] |
| Pd/UiO-66 | - | - | Water | 100 | [10] |
| Ni2P on mesoporous silicon | 10-60 | 0.5-5 MPa | - | >98 | [11] |
Table 2: Comparison of Conditions for Oxetane Synthesis via Alcohol C–H Functionalization
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | KOtBu | 60 | - | 97 | [12] |
| 2 | K3PO4 | 80 | extended | 72 | [12][13] |
Experimental Protocols
Protocol 1: Synthesis of 4-Piperidinemethanol
This protocol describes the synthesis of 4-piperidinemethanol by the reduction of ethyl 4-piperidinecarboxylate using lithium aluminum hydride (LiAlH4).
Reaction Scheme
Caption: Reduction of ethyl 4-piperidinecarboxylate to 4-piperidinemethanol.
Procedure:
-
Suspend lithium aluminum hydride (LiAlH4, 10.10 g, 0.266 mol) in tetrahydrofuran (THF, 150 mL) at 0 °C.[14]
-
Slowly add a solution of ethyl 4-piperidinecarboxylate (18.13 g, 0.120 mol) dissolved in THF (300 mL).[14]
-
Stir the reaction mixture at room temperature overnight.[14]
-
After the reaction is complete, cool the mixture in an ice bath and slowly add a mixture of water (14 mL) and THF (28 mL).[14]
-
Add a mixture of 15% aqueous sodium hydroxide (14 mL) and water (37 mL) and continue stirring for 30 minutes at room temperature.[14]
-
Filter the reaction mixture to remove the precipitate.[14]
-
Concentrate the filtrate to yield 4-piperidinemethanol.[14]
Expected Yield: Quantitative[14]
Protocol 2: Synthesis of N-Boc-3-hydroxyazetidine
This protocol details the synthesis of N-Boc-3-hydroxyazetidine from 1,3-dichloro-2-propanol.
Reaction Workflow
Caption: Two-step synthesis of N-Boc-3-hydroxyazetidine.
Procedure:
-
Step 1: Amine Addition
-
Dissolve 1,3-dichloro-2-propanol (1.0 eq) in a suitable solvent.
-
Add the Boc-protected amine (e.g., tert-butyl carbamate, 1.1 eq) and a base (e.g., triethylamine).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction to isolate the intermediate amino alcohol.
-
-
Step 2: Cyclization
-
Dissolve the intermediate from Step 1 in an anhydrous solvent like THF.
-
Add sodium hydride (NaH, 2.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with water.
-
Extract the product and purify by column chromatography.
-
Expected Yield: ~90-97%[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. CN114591271A - A kind of method for preparing tetrahydrofurfuryl alcohol by one-step hydrogenation of furfural under low temperature condition - Google Patents [patents.google.com]
- 12. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Safe Handling and Disposal of 2-(2-Aminothiazol-4-yl)ethanol
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 2-(2-Aminothiazol-4-yl)ethanol and its hydrochloride salt. The following information is compiled from safety data sheets of the hydrochloride salt and structurally similar compounds. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the exact product you are using.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound hydrochloride?
A1: Based on available data for the hydrochloride salt (CAS 1609407-94-4), the primary hazards include:
-
Acute oral toxicity (Category 4): Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[1][2]
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1][2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE should always be worn to minimize exposure. This includes:
-
Eye/Face Protection: Safety glasses with side-shields or goggles are essential. A face shield may be necessary for splash hazards.[1]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory.[3] Ensure gloves are inspected before use and removed using the proper technique to avoid skin contact.[1]
-
Respiratory Protection: If working with the solid form where dust may be generated or if aerosols are produced, a NIOSH-approved respirator is recommended.[4] Always work in a well-ventilated area, preferably a chemical fume hood.[1]
Q3: How should I properly store this compound?
A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep it away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]
Q4: What should I do in case of accidental exposure?
A4: Follow these first-aid measures and seek immediate medical attention:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[1]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[5]
Q5: How do I dispose of waste containing this compound?
A5: This compound and its containers must be disposed of as hazardous waste. Do not allow it to enter drains or the environment.[3][6][7] Collect waste in a designated, labeled, and sealed container.[4] Arrange for disposal through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][8]
Troubleshooting Guides for Experimental Use
This guide addresses potential issues that may arise during experiments involving this compound, particularly in the context of its common use as a building block in organic synthesis.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield in Synthesis | Inappropriate solvent or reaction temperature. | Screen different solvents such as ethanol, methanol, or DMF. Optimize the reaction temperature; microwave heating can sometimes improve yields.[9] |
| Ineffective catalyst or incorrect stoichiometry. | Introduce a suitable catalyst (acidic or basic). Ensure the molar ratios of reactants are correct.[9] | |
| Formation of Impurities or Side Products | Reaction temperature is too high or reaction time is too long. | Monitor the reaction progress using techniques like TLC to determine the optimal reaction time and temperature.[9] |
| Incorrect pH of the reaction mixture. | Adjust the pH of the reaction. Some syntheses involving 2-aminothiazoles show improved regioselectivity under acidic conditions.[9] | |
| Difficult Product Isolation/Purification | The product is highly soluble in the reaction solvent. | Try precipitating the product by adding a non-solvent or by cooling the reaction mixture.[9] |
| A complex mixture of products has formed. | Employ column chromatography for purification. Using a solid-supported catalyst can simplify workup as it can be filtered off.[9] | |
| Poor Reproducibility of Results | Inconsistent reaction conditions (temperature, time, atmosphere). | Carefully control all reaction parameters. Ensure consistent quality of starting materials and reagents. |
Quantitative Data
The following table summarizes available data for 2-(2-amino-1,3-thiazol-4-yl)ethanol hydrochloride. Data for the free base is limited.
| Property | Value | Source |
| CAS Number | 1609407-94-4 (for hydrochloride) | [1][2] |
| Molecular Formula | C₅H₉ClN₂OS | [1] |
| Molecular Weight | 180.66 g/mol | [1] |
| Appearance | Solid | - |
| Purity | 95% | - |
| Storage Temperature | Room Temperature | - |
Experimental Protocols
General Protocol for the Synthesis of a 2-Aminothiazole Derivative
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriate α-haloketone (1 equivalent) in a suitable solvent like ethanol.
-
Addition of Thiourea: Add thiourea (1 to 1.2 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the product may precipitate upon cooling. The solid can be collected by filtration and washed with a cold solvent.
-
Purification: If necessary, the crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow involving a chemical reagent.
Caption: Decision-making process for the safe handling of chemicals.
References
- 1. aaronchem.com [aaronchem.com]
- 2. AB217958 | CAS 1609407-94-4 – abcr Gute Chemie [abcr.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Biological Potential of 2-(2-Aminothiazol-4-yl)ethanol: A Comparative Guide to In Vitro Assays
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 2-(2-Aminothiazol-4-yl)ethanol. While specific experimental data for this molecule is not yet publicly available, this document outlines a standardized approach for its evaluation based on the well-established biological activities of the 2-aminothiazole scaffold. The protocols and comparative data presented herein are based on established methodologies for assessing anticancer, antibacterial, and antioxidant properties, common bioactivities associated with 2-aminothiazole derivatives.[1][2][3][4][5]
Introduction to the Therapeutic Potential of 2-Aminothiazoles
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with diverse pharmacological activities.[6][7] Derivatives of this heterocyclic system have demonstrated a broad spectrum of therapeutic potential, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[4][5][8][9] Given this precedent, this compound is a promising candidate for biological screening. This guide details the experimental workflows for validating its potential anticancer, antibacterial, and antioxidant activities.
Data Presentation: A Comparative Framework
To facilitate a clear and objective comparison of the biological activity of this compound against relevant controls, all quantitative data should be summarized in structured tables. The following tables provide templates for presenting the results from the proposed assays.
Table 1: In Vitro Anticancer Activity of this compound
| Compound | Cell Line | IC₅₀ (µM) ± SD | Positive Control (Doxorubicin) IC₅₀ (µM) ± SD |
| This compound | MCF-7 (Breast Cancer) | Data to be determined | e.g., 0.5 ± 0.05 |
| A549 (Lung Cancer) | Data to be determined | e.g., 0.8 ± 0.07 | |
| HeLa (Cervical Cancer) | Data to be determined | e.g., 0.6 ± 0.04 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Antibacterial Activity of this compound
| Compound | Bacterial Strain | MIC (µg/mL) | Positive Control (Ampicillin) MIC (µg/mL) |
| This compound | Staphylococcus aureus (Gram-positive) | Data to be determined | e.g., 0.25 |
| Escherichia coli (Gram-negative) | Data to be determined | e.g., 2 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
Table 3: In Vitro Antioxidant Activity of this compound
| Compound | Assay | EC₅₀ (µg/mL) ± SD | Positive Control (Ascorbic Acid) EC₅₀ (µg/mL) ± SD |
| This compound | DPPH Radical Scavenging | Data to be determined | e.g., 5.0 ± 0.5 |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[11]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a positive control (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Workflow for determining anticancer activity using the MTT assay.
Antibacterial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]
Protocol:
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Perform serial two-fold dilutions of this compound and a positive control antibiotic (e.g., Ampicillin) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[13]
Workflow for Minimum Inhibitory Concentration (MIC) determination.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds by measuring their ability to scavenge this stable free radical.[15][16]
Protocol:
-
Sample Preparation: Prepare various concentrations of this compound and a positive control (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol or ethanol).[15]
-
Reaction Mixture: Add the sample solutions to a solution of DPPH in the same solvent.
-
Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[15]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value.
Workflow for DPPH radical scavenging antioxidant assay.
Conclusion
This guide provides a standardized and comparative framework for the initial in vitro validation of the biological activities of this compound. By following these detailed protocols and data presentation formats, researchers can generate robust and comparable data to ascertain the potential of this novel compound as a lead for the development of new therapeutic agents. The demonstrated anticancer, antibacterial, and antioxidant activities of the broader 2-aminothiazole class provide a strong rationale for the investigation of this specific derivative.
References
- 1. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 2.3.2. Bacterial Growth Inhibition Assay [bio-protocol.org]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. researchgate.net [researchgate.net]
Comparative Efficacy of 2-Aminothiazole Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous biologically active compounds.[1][2] This guide provides a comparative analysis of the efficacy of various 2-aminothiazole analogs, with a focus on their anticancer, antimicrobial, and kinase inhibitory activities. The strategic substitution at different positions of the thiazole ring significantly influences the therapeutic potential of these derivatives.[1]
Overview of Biological Activities
The 2-aminothiazole core is a versatile pharmacophore found in a range of FDA-approved drugs.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to:
The introduction of various substituents can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby impacting its interaction with biological targets.[1]
Comparative Anticancer Activity
The introduction of substituents at the 5-position of the 2-aminothiazole ring significantly influences its anticancer activity.[1] For instance, the presence of a bromo group at the 5-position has been shown to result in moderate cytotoxic activity against lung and glioma cancer cell lines.[1]
Table 1: Anticancer Activity of 5-Substituted 2-Aminothiazole Analogs
| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Bromo | Lung Cancer | Moderate Activity | [1] |
| 2 | Bromo | Glioma | Moderate Activity | [1] |
| II2 | Not Specified | Not Specified | 0.05842 | [14] |
| 40 | Not Specified | H1299 (Lung) | 4.89 | [14] |
| 40 | Not Specified | SHG-44 (Glioma) | 4.03 | [14] |
Comparative Antimicrobial Activity
Unsubstituted 2-aminothiazole exhibits weak antimicrobial activity. However, the introduction of an arylazo group at the 5-position dramatically enhances the antimicrobial and antifungal properties.[1] These derivatives show significant activity against both Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) bacteria, as well as fungal strains. This demonstrates that the 5-position is a critical site for modification to develop potent antimicrobial agents based on the 2-aminothiazole scaffold.[1]
Table 2: Antimicrobial Activity of 5-Substituted 2-Aminothiazole Analogs
| Compound ID | 5-Substituent | Microorganism | Activity | Reference |
| Unsubstituted 2-AT | - | Various | Weak | [1] |
| 6 | Arylazo | E. coli | Significant | [1] |
| 7 | Arylazo | S. aureus | Significant | [1] |
| 8 | Arylazo | A. niger | Significant | [1] |
| 9 | Arylazo | A. oryzae | Significant | [1] |
Kinase Inhibition
The 2-aminothiazole scaffold has been successfully utilized as a template for the development of potent kinase inhibitors.[7] Optimization of this scaffold has led to the discovery of pan-Src inhibitors with nanomolar to subnanomolar potencies.[7] Dasatinib (BMS-354825), a well-known anticancer drug, features a 2-aminothiazole core and is a potent pan-Src kinase inhibitor.[3][7]
Table 3: Kinase Inhibitory Activity of 2-Aminothiazole Analogs
| Compound | Target Kinase | IC50 (nM) | Reference |
| Dasatinib (BMS-354825) | Pan-Src | Subnanomolar to Nanomolar | [7] |
| 5i | ALK | 12.4 | [8] |
| 5i | ALK (L1196M) | 24.1 | [8] |
Experimental Protocols
General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)
A common method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[3] The general procedure involves the reaction of an α-haloketone with a thiourea derivative.
Caption: General workflow for Hantzsch thiazole synthesis.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.
Caption: Workflow for the broth microdilution antimicrobial assay.
Structure-Activity Relationship (SAR)
The biological activity of 2-aminothiazole analogs is highly dependent on the nature and position of substituents on the thiazole ring.
Caption: Key structural determinants of 2-aminothiazole analog activity.
For instance, modifications at the 2-amino position can significantly impact kinase inhibitory activity.[7] Substitutions at the C4 and C5 positions are crucial for modulating anticancer and antimicrobial efficacy.[1][4][5] The diverse biological activities highlight the importance of the 2-aminothiazole scaffold as a "privileged structure" in drug discovery.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and pharmacological evaluation of 2-(thiazol-2-amino)-4-arylaminopyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of 2-anilino-4- (thiazol-5-yl)pyrimidine transcriptional CDK inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effect of (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} acetanilide (YM178), a novel selective beta3-adrenoceptor agonist, on bladder function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 2-(2-aminothiazol-4-yl)ethanol and Other 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] This guide provides a comparative overview of the biological activities of various 2-aminothiazole derivatives, with a specific focus on contrasting them with the potential activities of 2-(2-aminothiazol-4-yl)ethanol. While direct experimental data for this compound is limited in publicly available literature, we can infer its potential biological profile by examining the structure-activity relationships (SAR) of closely related analogs.
This guide summarizes quantitative data from various studies to facilitate a clear comparison of the performance of different 2-aminothiazole derivatives in key biological assays. Detailed experimental protocols for these assays are also provided to support further research and validation.
Comparative Biological Activities of 2-Aminothiazole Derivatives
The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. The following sections and tables summarize the known antimicrobial, antitumor, and kinase inhibitory activities of various derivatives, providing a framework for understanding the potential of this compound.
Antimicrobial Activity
2-Aminothiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[4][5] The primary method for evaluating this activity is the disk diffusion method, which measures the zone of inhibition around a disk impregnated with the test compound.
Table 1: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives (Zone of Inhibition in mm)
| Compound/Derivative | R Group at C4 | Test Organism | Concentration (µg/mL) | Zone of Inhibition (mm) | Reference |
| Derivative A | Phenyl | Bacillus subtilis | 50 | 12 | [4][5] |
| Escherichia coli | 50 | 10 | [4][5] | ||
| Candida albicans | 50 | 14 | [4][5] | ||
| Aspergillus niger | 50 | 11 | [4][5] | ||
| Derivative B | 4-Chlorophenyl | Bacillus subtilis | 100 | 18 | [4][5] |
| Escherichia coli | 100 | 15 | [4][5] | ||
| Candida albicans | 100 | 20 | [4][5] | ||
| Aspergillus niger | 100 | 16 | [4][5] | ||
| (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide | -CH₂CONH-N=CH-C₆H₄NO₂ | Staphylococcus aureus | 250 (MIC) | - | [6] |
| Escherichia coli | 500 (MIC) | - | [6] | ||
| Co(II) complex of above | - | Staphylococcus aureus | 250 (MIC) | 20 | [6] |
| Escherichia coli | 250 (MIC) | 18 | [6] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution at C4: The nature of the substituent at the 4-position of the thiazole ring significantly influences antimicrobial activity. Generally, aromatic or heteroaromatic substituents at this position enhance activity.[7][8][9]
-
Substitution at the 2-amino group: Modifications to the 2-amino group, such as acylation or formation of Schiff bases, can also modulate antimicrobial potency.[1]
-
Inference for this compound: The presence of a short, polar ethanol group at the C4 position is less common in the reported high-activity antimicrobial derivatives. While it may possess some basal activity, it is hypothesized that it would be less potent than derivatives with larger, more complex hydrophobic or aromatic groups at this position. The hydroxyl group of the ethanol moiety could potentially engage in hydrogen bonding with microbial targets.
Antitumor Activity
Many 2-aminothiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[10][11][12] The half-maximal inhibitory concentration (IC50), determined by assays such as the MTT assay, is a standard measure of in vitro anticancer activity.
Table 2: In Vitro Antitumor Activity of Selected 2-Aminothiazole Derivatives (IC50 in µM)
| Compound/Derivative | R Group at C4 | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative C | 4-(tert-butyl) | H1299 (Lung) | 4.89 | [10] |
| SHG-44 (Glioma) | 4.03 | [10] | ||
| Derivative D | 5-benzyl-4-(tert-butyl) | A549 (Lung) | Not specified | [10] |
| HeLa (Cervical) | Not specified | [10] | ||
| MCF-7 (Breast) | Not specified | [10] | ||
| 2-aminothiazole-flavonoid hybrid | Flavonoid | U87 (Glioblastoma) | ~1.0 | [11] |
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity and Aromaticity: Increased lipophilicity and the presence of aromatic rings at the C4 and C5 positions are often associated with enhanced antitumor activity.[10]
-
Substitution on the 2-amino group: Similar to antimicrobial activity, modifications at the 2-amino position can significantly impact cytotoxicity.
-
Inference for this compound: The small and polar ethanol group at C4 might result in lower cytotoxic potency compared to derivatives with bulky, lipophilic, or aromatic substituents. However, its increased water solubility could be advantageous for pharmacokinetic properties.
Kinase Inhibitory Activity
The 2-aminothiazole scaffold is a well-established template for the design of kinase inhibitors, with some derivatives showing potent and selective activity against various kinases.[13][14] Kinase inhibition is typically measured as the IC50 value in in vitro kinase assays.
Table 3: Kinase Inhibitory Activity of Selected 2-Aminothiazole Derivatives (IC50 in nM)
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Dasatinib (BMS-354825) | Src family kinases | <1 | [13] |
| Analog 12m | pan-Src | nanomolar to subnanomolar | [13] |
| Peptidomimetic Derivative 7a | Lck | 12 | [14] |
| c-Src | 150 | [14] | |
| Peptidomimetic Derivative 11b | Lck | 15 | [14] |
| c-Src | 200 | [14] |
Structure-Activity Relationship (SAR) Insights:
-
Complex Substituents: Potent kinase inhibitors based on the 2-aminothiazole core often feature large and complex substituents at the C4, C5, and N2 positions that can interact with specific pockets in the kinase active site.
-
Inference for this compound: It is unlikely that this compound itself would be a potent kinase inhibitor due to its simple structure and lack of the necessary complex side chains to achieve high-affinity binding to the ATP-binding pocket of most kinases. However, it could serve as a valuable starting point or fragment for the design of more complex and potent kinase inhibitors. It is worth noting that ethanol itself has been shown to inhibit mitogen-activated protein kinase (MAPK) activity.[15]
Experimental Protocols
Antimicrobial Susceptibility Testing: Disk Diffusion Method
This method, also known as the Kirby-Bauer test, is a standardized qualitative or semi-quantitative method to determine the susceptibility of bacteria to antimicrobial agents.[16][17][18][19]
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared by adjusting the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[16]
-
Inoculation: A sterile cotton swab is dipped into the bacterial suspension and streaked evenly across the surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.[16]
-
Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the inoculated agar surface using sterile forceps.[18]
-
Incubation: The plates are incubated at a specified temperature (e.g., 35°C ± 2°C) for a defined period (e.g., 16-18 hours).[18]
-
Measurement and Interpretation: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to the compound.
Cytotoxicity Testing: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22][23]
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[22]
-
Incubation: The plate is incubated for a few hours (e.g., 3-4 hours) at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[21]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 540-590 nm.[23] The absorbance is directly proportional to the number of viable cells.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for measuring the ability of a compound to inhibit a specific kinase.[24][25][26][27][28] The specific reagents and conditions will vary depending on the kinase and the assay format (e.g., radiometric, fluorescence-based, or luminescence-based).
-
Reagent Preparation: Prepare solutions of the kinase, a suitable substrate, ATP, and the test inhibitor in an appropriate kinase buffer.[24]
-
Assay Plate Setup: Add the kinase, substrate, and serially diluted test inhibitor to the wells of a microplate.[24]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow the phosphorylation reaction to proceed.[24]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).[24]
-
Detection: Quantify the extent of substrate phosphorylation or ATP consumption using a detection method specific to the assay format (e.g., measuring radioactivity, fluorescence, or luminescence).
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The provided experimental protocols for key bioassays offer a starting point for researchers to empirically determine the biological activity of this compound and other novel 2-aminothiazole derivatives, thereby contributing to the growing body of knowledge on this important class of heterocyclic compounds. Further investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. journaljmsrr.com [journaljmsrr.com]
- 7. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ethanol inhibits mitogen activated protein kinase activity and growth of vascular smooth muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 17. asm.org [asm.org]
- 18. hardydiagnostics.com [hardydiagnostics.com]
- 19. benchchem.com [benchchem.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. static.igem.wiki [static.igem.wiki]
- 24. benchchem.com [benchchem.com]
- 25. caymanchem.com [caymanchem.com]
- 26. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 2-(2-Aminothiazol-4-yl)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(2-aminothiazol-4-yl)ethanol derivatives and related 2-aminothiazole analogs. The information presented herein is curated from recent scientific literature to facilitate ongoing research and development in medicinal chemistry. This document details the impact of structural modifications on the biological activity of these compounds across various therapeutic targets, including their roles as anti-inflammatory, anticancer, and neuroprotective agents.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs.[1][2] Its derivatives have been extensively studied for a wide range of biological activities, owing to the versatile nature of the thiazole ring which can engage in various biological interactions.[3][4] This guide focuses on summarizing key quantitative data, providing detailed experimental methodologies for crucial assays, and visualizing the logical relationships in SAR studies to support the design of novel and more potent therapeutic agents.
Quantitative SAR Data
The biological activity of this compound derivatives and their analogs is highly dependent on the nature and position of substituents on the thiazole ring and the ethanol side chain. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on their inhibitory or modulatory effects.
Table 1: SAR of 2-Aminothiazole Derivatives as Inhibitors of PGE2 Production and COX-2
This table presents data on a series of 2-aminothiazole analogs evaluated for their ability to reduce prostaglandin E2 (PGE2) production in HCA-7 human colon adenocarcinoma cells and their direct inhibitory activity against the COX-2 enzyme.[5]
| Compound ID | R¹ Substituent | R² Substituent | R³ Substituent | PGE₂ Reduction EC₅₀ (nM)[5] | COX-2 Inhibition IC₅₀ (µM)[5] |
| 5a | H | 4-OPh-Ph | CH(OH)Me | 170 | > 5 |
| 5b | Me | 4-OPh-Ph | CH(OH)Me | 90 | > 5 |
| 5c | Et | 4-OPh-Ph | CH(OH)Me | 110 | > 5 |
| 5d | H | 4-Ph-Ph | CH(OH)Me | 230 | > 5 |
| 5e | Me | 4-Ph-Ph | CH(OH)Me | 150 | > 5 |
| 5f | Et | 4-Ph-Ph | CH(OH)Me | 190 | > 5 |
| 5g | H | 4-OPh-Ph | CH₂OH | 480 | - |
| 5h | Me | 4-OPh-Ph | CH₂OH | 250 | - |
| 5i | Et | 4-OPh-Ph | CH₂OH | 360 | - |
| 5j | H | 4-OPh-Ph | COMe | > 1000 | - |
| 5k | Me | 4-OPh-Ph | COMe | > 1000 | - |
| 5l | Et | 4-OPh-Ph | COMe | > 1000 | - |
| Celecoxib | - | - | - | 1.15 | 0.03 |
Data extracted from a study on 2-aminothiazoles as novel inhibitors of PGE2 production.[5]
Table 2: Anticancer Activity of 2-Aminothiazole Derivatives
This table showcases the in vitro antitumor activity of various 2-aminothiazole derivatives against different human cancer cell lines.
| Compound ID | Modifications | Cell Line | IC₅₀ (µM) | Reference |
| 20 | 4,5-butylidene and benzylic amine | H1299 (Lung Cancer) | 4.89 | [1] |
| SHG-44 (Glioma) | 4.03 | [1] | ||
| 27 | N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 | [1] |
| A549 (Lung Cancer) | > 25 | [1] | ||
| 28 | meta-chloro substitution on phenyl ring | HT29 (Colon Cancer) | 0.63 | [1] |
| A549 (Lung Cancer) | 8.64 | [1] | ||
| HeLa (Cervical Cancer) | 6.05 | [1] | ||
| Karpas299 (Lymphoma) | 13.87 | [1] | ||
| 40 | 3-(4-methylbenzylamino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide | H1299 (Lung Cancer) | 4.89 | |
| SHG-44 (Glioma) | 4.03 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. Below are the protocols for key experiments cited in the evaluation of this compound derivatives.
1. In Vitro Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)
This assay determines the ability of a compound to inhibit the peroxidase activity of human recombinant COX-2.
-
Reagents and Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
COX Cofactor
-
Arachidonic Acid (Substrate)
-
Fluorometric Probe
-
Test compounds dissolved in DMSO
-
96-well opaque microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a reaction mix containing COX Assay Buffer, COX Cofactor, and the fluorometric probe.
-
Add 80 µL of the reaction mix to each well of the 96-well plate.
-
Add 10 µL of the test compound solution at various concentrations to the sample wells. Add 10 µL of DMSO to the control wells.
-
Add 10 µL of the reconstituted Human Recombinant COX-2 enzyme to all wells except the blank.
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Immediately begin kinetic reading on a fluorescence plate reader at an excitation wavelength of 535 nm and an emission wavelength of 587 nm. Record measurements every minute for 10-20 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration.
-
2. Prostaglandin E2 (PGE2) Reduction Assay in HCA-7 Cells
This cell-based assay measures the ability of a compound to reduce the production of PGE2 in human colon adenocarcinoma cells.
-
Reagents and Materials:
-
HCA-7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
PGE2 ELISA Kit
-
96-well cell culture plates
-
Microplate reader for ELISA
-
-
Procedure:
-
Seed HCA-7 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compounds or DMSO as a vehicle control.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a competitive PGE2 ELISA kit according to the manufacturer's instructions.
-
The absorbance is read at 450 nm, and the intensity of the color is inversely proportional to the PGE2 concentration.
-
Calculate the percent reduction of PGE2 for each compound concentration relative to the vehicle control and determine the EC₅₀ value.
-
3. In Vitro Aurora Kinase Inhibition Assay (Luminescence-based)
This biochemical assay measures the inhibition of Aurora kinase activity by quantifying the amount of ADP produced in the kinase reaction.
-
Reagents and Materials:
-
Recombinant Aurora Kinase (A or B)
-
Kinase Assay Buffer
-
ATP
-
Kinase Substrate (e.g., Kemptide)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Test compounds dissolved in DMSO
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate buffer.
-
In a 96-well plate, add 2.5 µL of the test compound dilution or DMSO for controls.
-
Prepare a master mix containing the kinase substrate and ATP in Kinase Assay Buffer. Add 5 µL of this mix to each well.
-
Initiate the reaction by adding 2.5 µL of diluted Aurora kinase to the wells. For blank wells, add 2.5 µL of Kinase Assay Buffer without the enzyme.
-
Incubate the plate at 30°C for 45-60 minutes.
-
To stop the kinase reaction and deplete the remaining ATP, add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-45 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
4. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines such as H1299 and SHG-44.
-
Reagents and Materials:
-
H1299 or SHG-44 cells
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and incubate overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
-
Visualizations
General Workflow for Structure-Activity Relationship (SAR) Studies
The following diagram illustrates a typical workflow for an SAR study, from initial compound design to the identification of a lead compound.
References
A Comparative Guide to the Quantification of 2-(2-aminothiazol-4-yl)ethanol: HPLC-UV vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a cornerstone of preclinical and clinical development. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 2-(2-aminothiazol-4-yl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The performance of this method is objectively compared with a powerful alternative, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[1][2][3]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of analytes in various matrices. For aminothiazole derivatives, reversed-phase HPLC is a common and effective approach.[4]
Experimental Protocol: HPLC-UV Method
This protocol is a representative method synthesized from validated procedures for similar aminothiazole compounds.[5][6][7]
1. Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm) or equivalent.[5][7]
-
Mobile Phase: Isocratic elution with a mixture of 55% 0.1% v/v orthophosphoric acid in water and 45% acetonitrile.[5][7]
-
Column Temperature: Ambient (approximately 25°C).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.
4. Method Validation Workflow:
The following diagram illustrates the logical workflow for the validation of the HPLC-UV method, based on ICH guidelines.[1][2][8]
Caption: Logical workflow for HPLC-UV method validation.
Performance Data: HPLC-UV Method
The following table summarizes typical validation parameters for an HPLC-UV method for the quantification of an aminothiazole derivative.
| Validation Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.999 |
| Range | 0.5 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0% |
| Limit of Detection (LOD) | 0.17 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Robustness | Unaffected by minor changes in mobile phase composition, pH, and flow rate. |
Alternative Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalytical studies and the quantification of analytes in complex matrices at very low concentrations.[4]
Experimental Protocol: LC-MS/MS Method
This protocol is based on a validated method for a novel aminothiazole compound and is suitable for bioanalytical applications.[5][7]
1. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: Waters Xterra RP C18 (150 mm × 4.6 mm, 5 μm) or equivalent.[7]
-
Mobile Phase: A gradient or isocratic elution using a mixture of methanol, acetonitrile, and an aqueous buffer (e.g., 5 mM ammonium formate with 0.1% formic acid).[5][7]
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor/Product Ion Transitions: To be determined by direct infusion of a standard solution of this compound.
4. Sample Preparation (for biological matrices):
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma or serum sample, vortex, and centrifuge to pellet the proteins.[4]
-
Evaporation and Reconstitution: Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in the mobile phase.[4]
Performance Data: LC-MS/MS Method
The following table summarizes the expected performance of an LC-MS/MS method for the quantification of an aminothiazole derivative in a biological matrix.[5][7]
| Validation Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.995 |
| Range | 1.25 - 1250 ng/mL |
| Accuracy (% Recovery) | 85.0% - 115.0% (as per bioanalytical method validation guidelines) |
| Precision (% RSD) | Intra-day and Inter-day precision: ≤ 15% (≤ 20% at LLOQ) |
| Limit of Detection (LOD) | Sub-ng/mL levels (e.g., < 0.5 ng/mL) |
| Limit of Quantification (LOQ) | 1.25 ng/mL |
| Selectivity/Specificity | High, due to MRM detection, minimizing matrix interference. |
Comparison Summary
| Feature | HPLC-UV | LC-MS/MS |
| Principle | UV absorbance | Mass-to-charge ratio |
| Sensitivity | Moderate (µg/mL range) | Very High (pg/mL to ng/mL range) |
| Selectivity | Good, but susceptible to co-eluting impurities | Excellent, highly specific |
| Matrix Effects | Less prone to severe matrix effects | Can be significantly affected by ion suppression/enhancement |
| Instrumentation Cost | Lower | Higher |
| Operational Complexity | Simpler | More complex |
| Typical Application | Routine quality control, purity assessment | Bioanalysis, trace-level impurity quantification |
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis.
The HPLC-UV method is a reliable, accurate, and precise technique that is well-suited for the routine quantification of the compound in bulk drug substances and pharmaceutical formulations where the concentration is relatively high. Its lower cost and operational simplicity make it an attractive option for quality control laboratories.
The LC-MS/MS method is the preferred choice for applications requiring high sensitivity and selectivity, such as the analysis of biological samples in pharmacokinetic studies or the detection of trace-level impurities. While the instrumentation is more expensive and the method development can be more complex, its superior performance in complex matrices is unparalleled.
For comprehensive drug development, both techniques are often employed at different stages: HPLC-UV for process control and product release, and LC-MS/MS for bioanalytical and metabolic studies.
References
- 1. jordilabs.com [jordilabs.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. starodub.nl [starodub.nl]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
A Comparative Analysis of the Anticancer Properties of Substituted 2-Aminothiazoles
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold has been identified as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including several clinically approved drugs.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, with anticancer properties being a major focus of current research.[3][4][5] This guide provides an objective comparison of the anticancer performance of various substituted 2-aminothiazoles, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Data Presentation: Comparative Cytotoxic Activity
The in vitro anticancer activity of substituted 2-aminothiazoles is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) against various human cancer cell lines. A lower IC50 value indicates greater potency. The following tables summarize the cytotoxic effects of selected 2-aminothiazole derivatives from various studies, offering a basis for comparative analysis.
Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 Value |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM[6] |
| SHG-44 (Glioma) | 4.03 µM[6] | |
| Compound 28 | A549 (Lung Cancer) | 8.64 µM[6] |
| HeLa (Cervical Cancer) | 6.05 µM[6] | |
| HT29 (Colon Cancer) | 0.63 µM[6] | |
| Karpas299 (Lymphoma) | 13.87 µM[6] | |
| Compound 27 | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM[1] |
| TH-39 | K562 (Leukemia) | 0.78 µM[1] |
| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM[6] |
| PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM[6] | |
| Compound 79a | MCF-7 (Breast Cancer) | 2.32 µg/mL (GI50)[1] |
| Compound 79b | A549 (Lung Cancer) | 1.61 µg/mL (GI50)[1] |
| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 (Pancreatic Cancer) | 43.08 µM |
Mechanisms of Anticancer Action
The anticancer activity of 2-aminothiazole derivatives is largely attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[1]
Apoptosis Induction
Numerous studies have confirmed that 2-aminothiazole derivatives can trigger apoptosis through both intrinsic and extrinsic pathways.[1] A key mechanism involves the modulation of the Bcl-2 family of proteins. Certain derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, which are the executioners of apoptosis.[1]
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most commonly the G0/G1 or G2/M phases.[1] This prevents the cancer cells from progressing through the division cycle, ultimately inhibiting tumor growth.
Structure-Activity Relationship (SAR) Summary
The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of their substituents.
-
Substitution on the 2-Amino Group: The nature of the substituent on the 2-amino group is a critical determinant of cytotoxicity. Aromatic substitutions on this group generally appear to improve antitumor activity more than aliphatic ones.[7]
-
Substitution on the Thiazole Ring: The introduction of lipophilic substituents such as methyl, bromo, phenyl, or butylidene at the 4- or 5-position of the thiazole ring has been shown to be beneficial for improving the cytotoxicity of these compounds.[6]
-
Substitution on Aryl Moieties: Halogen substitutions, such as chloro groups, on phenyl rings attached to the 2-aminothiazole core often lead to increased anticancer activity. The position of the halogen also plays a role, with meta-substitutions showing better activity in some cases.[6][7]
Mandatory Visualizations
Caption: General experimental workflow for the evaluation of anticancer properties of 2-aminothiazole derivatives.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. kumc.edu [kumc.edu]
A Comparative Guide to 2-(2-Aminothiazol-4-yl)ethanol and Other Heterocyclic Alcohols in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the design and development of pharmaceuticals, heterocyclic alcohols serve as indispensable building blocks. Their inherent reactivity and structural diversity allow for the construction of complex molecular architectures with a wide range of biological activities. This guide provides an objective comparison of 2-(2-aminothiazol-4-yl)ethanol with two other prominent heterocyclic alcohols, furan-2-ylmethanol and pyridin-2-ylmethanol, focusing on their synthesis and performance in a key synthetic transformation: acylation.
Introduction to the Heterocyclic Alcohols
This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably third-generation cephalosporin antibiotics such as Cefditoren. The 2-aminothiazole moiety is a well-established pharmacophore, contributing to the biological activity of numerous drugs.[1][2] The primary alcohol function provides a reactive handle for further molecular elaboration.
Furan-2-ylmethanol , also known as furfuryl alcohol, is a readily available bulk chemical derived from biomass. The furan ring is a versatile heterocyclic system that can participate in a variety of transformations, including Diels-Alder reactions and electrophilic substitutions. Its alcohol functionality is commonly used for the introduction of the furfuryl group into larger molecules.
Pyridin-2-ylmethanol features a pyridine ring, a common motif in medicinal chemistry that can influence a molecule's solubility, basicity, and ability to coordinate with metal ions. The hydroxyl group at the 2-position allows for its incorporation into more complex structures, often to introduce a metal-chelating or hydrogen-bonding element.
Synthesis of the Heterocyclic Alcohols
The accessibility of these key building blocks is a critical factor in their application. Below are representative synthetic approaches for each alcohol.
Synthesis of this compound
The synthesis of this compound typically involves the Hantzsch thiazole synthesis, a classic method for the construction of the thiazole ring.[3][4]
Experimental Protocol:
A common precursor, 4-chloro-1-hydroxybutan-2-one, can be reacted with thiourea in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux to facilitate the cyclization and formation of the thiazole ring. Subsequent workup and purification yield the desired this compound.
Synthesis of Furan-2-ylmethanol
Furan-2-ylmethanol is commercially produced by the catalytic hydrogenation of furfural, which is derived from lignocellulosic biomass. For laboratory-scale synthesis, the reduction of furfural is a common method.
Experimental Protocol:
To a solution of furfural in a protic solvent like ethanol or methanol, a reducing agent such as sodium borohydride is added portion-wise at a controlled temperature (e.g., 0 °C). After the addition is complete, the reaction is stirred until completion, typically monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is extracted and purified, often by distillation.
Synthesis of Pyridin-2-ylmethanol
Pyridin-2-ylmethanol can be synthesized through various routes, including the reduction of pyridine-2-carboxylic acid or its esters.
Experimental Protocol:
A solution of pyridine-2-carboxylic acid in an anhydrous aprotic solvent like tetrahydrofuran (THF) is added dropwise to a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), at a low temperature. After the reaction is complete, it is carefully quenched, and the product is extracted and purified.
Comparative Performance in Acylation Reactions
Acylation of the primary alcohol functionality is a common and important transformation for these heterocyclic alcohols, often serving as a means of protection or for the introduction of a new functional group. A standard method for this is the reaction with acetic anhydride, often in the presence of a base catalyst like pyridine or 4-(dimethylamino)pyridine (DMAP).
Data Presentation: Acylation with Acetic Anhydride
The following table summarizes representative yields for the acylation of the three heterocyclic alcohols with acetic anhydride under various conditions. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data is compiled from different literature sources and conditions may vary.
| Heterocyclic Alcohol | Catalyst/Conditions | Yield (%) | Reference |
| This compound | Pyridine, rt | Moderate | [2] |
| Furan-2-ylmethanol | Solvent-free, 60 °C | >99 | [5][6] |
| Pyridin-2-ylmethanol | Pyridine, rt | Good | [7][8] |
Yields are reported as "Moderate" or "Good" when specific quantitative data under directly comparable conditions was not available in the reviewed literature.
Experimental Protocols for Acylation
Protocol 1: Acylation of this compound
To a solution of this compound in dry pyridine, acetic anhydride is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched with water, and the product, 2-(2-aminothiazol-4-yl)ethyl acetate, is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated to afford the product, which may be purified by column chromatography.[2]
Protocol 2: Acylation of Furan-2-ylmethanol
Furan-2-ylmethanol is mixed with acetic anhydride in the absence of a solvent. The mixture is heated to 60 °C and stirred for several hours.[5][6] Upon completion, the excess acetic anhydride and acetic acid are removed under reduced pressure to yield furfuryl acetate, which can be further purified by distillation.
Protocol 3: Acylation of Pyridin-2-ylmethanol
To a solution of pyridin-2-ylmethanol in dry pyridine, acetic anhydride is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion. The workup procedure is similar to that for the acylation of this compound, involving quenching, extraction, and purification to yield pyridin-2-ylmethyl acetate.[7][8]
Discussion of Reactivity and Applications
The reactivity of these heterocyclic alcohols in acylation and other reactions is influenced by the electronic nature of the heterocyclic ring.
-
This compound: The electron-rich 2-aminothiazole ring can be susceptible to electrophilic attack, and the exocyclic amino group can also participate in side reactions if not protected. However, the primary alcohol exhibits standard reactivity for acylation. Its principal application lies in the synthesis of complex molecules where the 2-aminothiazole unit is a key pharmacophore.
-
Furan-2-ylmethanol: The furan ring is an electron-rich aromatic system, making it prone to acid-catalyzed polymerization. Therefore, reactions involving furan-2-ylmethanol often require careful control of pH and temperature. Despite this, its high reactivity can be advantageous in certain transformations. Its derivatives are widely used in the synthesis of pharmaceuticals, agrochemicals, and fragrances.
-
Pyridin-2-ylmethanol: The pyridine ring is an electron-deficient aromatic system, which makes it generally more stable to oxidation and less reactive towards electrophilic substitution compared to furan. The nitrogen atom can act as a base or a nucleophile, which can sometimes complicate reactions at the hydroxyl group. Its derivatives are common in ligands for catalysis and as building blocks for bioactive molecules.
Conclusion
This compound, furan-2-ylmethanol, and pyridin-2-ylmethanol are all valuable heterocyclic alcohols in organic synthesis, each with its unique set of properties and applications.
-
This compound is a specialized building block, prized for incorporating the biologically significant 2-aminothiazole moiety, particularly in the synthesis of cephalosporin antibiotics.
-
Furan-2-ylmethanol is a versatile and readily available platform chemical derived from renewable resources, offering a gateway to a wide array of furan-containing compounds, though its sensitivity to acid requires careful handling.
-
Pyridin-2-ylmethanol provides a stable and synthetically useful means of introducing the pyridine ring, a common feature in pharmaceuticals and functional materials, where its electronic and coordinating properties can be exploited.
The choice of which heterocyclic alcohol to employ will ultimately depend on the specific target molecule and the desired physicochemical and biological properties of the final product. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. Human Metabolome Database: Showing metabocard for Furfuryl acetate (HMDB0034246) [hmdb.ca]
- 2. Furfuryl acetate(623-17-6) 1H NMR spectrum [chemicalbook.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Purity Assessment of Synthesized 2-(2-aminothiazol-4-yl)ethanol: A Spectroscopic Comparison Guide
For Immediate Release
This guide provides a comprehensive comparison of spectroscopic methods for assessing the purity of synthesized 2-(2-aminothiazol-4-yl)ethanol, a key intermediate in pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) in identifying the target compound and potential impurities. Detailed experimental protocols and data interpretation are provided to facilitate accurate purity determination.
Introduction
The synthesis of heterocyclic compounds such as this compound is a cornerstone of medicinal chemistry. Ensuring the purity of these intermediates is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). Spectroscopic methods offer powerful tools for structural elucidation and impurity profiling. This guide compares the utility of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this purpose.
Spectroscopic Purity Analysis: A Comparative Overview
The purity of synthesized this compound can be effectively determined by a combination of spectroscopic techniques. Each method provides unique structural information, and together they offer a comprehensive profile of the synthesized compound.
Table 1: Comparison of Spectroscopic Methods for Purity Assessment
| Spectroscopic Method | Information Provided | Strengths in Purity Assessment | Potential Limitations |
| ¹H NMR Spectroscopy | Provides information on the number, environment, and connectivity of protons. | Excellent for identifying the target compound and quantifying impurities with distinct proton signals. Can detect residual solvents. | Signal overlap can occur in complex mixtures, making quantification of minor impurities challenging without high-field instruments. |
| ¹³C NMR Spectroscopy | Reveals the number and chemical environment of carbon atoms. | Confirms the carbon skeleton of the molecule. Less prone to signal overlap than ¹H NMR. | Less sensitive than ¹H NMR, requiring more concentrated samples or longer acquisition times. Not ideal for quantifying low-level impurities. |
| FT-IR Spectroscopy | Identifies the functional groups present in the molecule. | Rapid and non-destructive. Useful for confirming the presence of key functional groups (e.g., -OH, -NH₂, C=N) and the absence of starting material functional groups. | Provides limited information on the overall structure and is not suitable for quantifying impurities. |
| Mass Spectrometry | Determines the molecular weight of the compound and provides information on its fragmentation pattern. | Highly sensitive for detecting trace impurities with different molecular weights. Confirms the molecular formula of the synthesized product. | Isomeric impurities with the same molecular weight cannot be distinguished without fragmentation analysis or coupling with a separation technique (e.g., GC-MS, LC-MS). |
Expected Spectroscopic Data for Pure this compound
The following tables summarize the expected spectroscopic data for pure this compound, which serve as a benchmark for comparison against synthesized samples.
Table 2: Predicted ¹H NMR and ¹³C NMR Data for this compound
Solvent: DMSO-d₆
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.50 | s | 1H | H-5 (thiazole) | |
| ~6.80 | br s | 2H | -NH₂ | |
| ~4.80 | t | 1H | -OH | |
| ~3.55 | q | 2H | -CH₂-OH | |
| ~2.60 | t | 2H | Thiazole-CH₂- | |
| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||
| ~168 | C-2 (thiazole) | |||
| ~148 | C-4 (thiazole) | |||
| ~105 | C-5 (thiazole) | |||
| ~60 | -CH₂-OH | |||
| ~32 | Thiazole-CH₂- |
Table 3: Key FT-IR Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Primary amine (-NH₂) |
| 3500-3200 (broad) | O-H stretch | Alcohol (-OH) |
| 3150-3050 | C-H stretch | Aromatic (thiazole ring) |
| 2950-2850 | C-H stretch | Aliphatic (-CH₂-) |
| ~1630 | C=N stretch | Thiazole ring |
| ~1540 | N-H bend | Primary amine (-NH₂) |
| ~1050 | C-O stretch | Primary alcohol |
Table 4: Expected Mass Spectrometry Data for this compound
| Ionization Mode | m/z (Mass-to-Charge Ratio) | Assignment |
| Electrospray (ESI+) | [M+H]⁺ | Molecular ion |
Identification of Potential Impurities
The Hantzsch thiazole synthesis is a common route to 2-aminothiazole derivatives. Potential impurities may include unreacted starting materials, such as an α-halo ketone analog (e.g., 1-chloro-4-hydroxy-2-butanone) and thiourea, as well as side products from incomplete cyclization or alternative reaction pathways. Spectroscopic analysis can be used to detect the presence of these impurities. For instance, the presence of a carbonyl signal in the ¹³C NMR spectrum (around 200 ppm) or a C=O stretch in the FT-IR spectrum (around 1715 cm⁻¹) could indicate unreacted α-halo ketone.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1][2] Filter the solution into a 5 mm NMR tube.
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1 second.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Set the spectral width to cover a range of 0-200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required.
-
-
Data Processing : Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[3][4]
-
Instrumentation : Use a FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition :
-
Collect a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing : The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[5] The mass spectrometer can be a standalone instrument or coupled with a liquid chromatograph (LC-MS).
-
Data Acquisition :
-
Infuse the sample solution directly into the ESI source or inject it into the LC system.
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range appropriate for the expected molecular weight of the target compound and potential impurities.
-
-
Data Analysis : Identify the [M+H]⁺ ion corresponding to this compound. Search for other ions that may correspond to impurities.
Visualization of the Purity Assessment Workflow
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound using the described spectroscopic methods.
Caption: Workflow for the spectroscopic purity assessment of synthesized this compound.
References
- 1. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 3. rtilab.com [rtilab.com]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
The Tale of Two Efficacies: A Comparative Guide to 2-Aminothiazole Compounds In Vitro and In Vivo
For Immediate Release
[City, State] – [Date] – A comprehensive guide offering a comparative analysis of the in vitro and in vivo efficacy of promising 2-aminothiazole anticancer compounds has been published for the scientific community. This guide provides researchers, scientists, and drug development professionals with a detailed examination of experimental data, methodologies, and the underlying signaling pathways of three distinct 2-aminothiazole derivatives: a Cyclin-Dependent Kinase (CDK) 2, 7, and 9 inhibitor (SNS-032), a Hec1/Nek2 inhibitor, and a CDK4/6 inhibitor. The objective is to bridge the often-observed gap between promising laboratory results and preclinical outcomes, offering a clearer path for the development of this important class of therapeutic agents.
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2][3] This guide delves into the anticancer potential of this structural class by presenting a side-by-side comparison of their performance in controlled laboratory settings versus complex biological systems.
Quantitative Efficacy: A Side-by-Side Comparison
The true measure of a potential therapeutic agent lies in its ability to translate efficacy from a petri dish to a living organism. The following tables summarize the in vitro and in vivo performance of our three featured 2-aminothiazole compounds.
Table 1: In Vitro and In Vivo Efficacy of SNS-032 (CDK2/7/9 Inhibitor)
| Metric | Cell Line/Model | Result |
| In Vitro Efficacy | ||
| IC50 | Multiple Myeloma (RPMI-8226) | ~150-300 nM[4] |
| IC50 | Diffuse Large B-cell Lymphoma (SU-DHL-4) | 0.16 µM[5] |
| IC50 | Diffuse Large B-cell Lymphoma (SU-DHL-2) | 0.26 µM[5] |
| IC50 | Breast Cancer (MCF-7, MDA-MB-435) | Dose-dependent inhibition[6] |
| In Vivo Efficacy | ||
| Tumor Growth Inhibition | Human Leukemia (HL-60) Xenograft | 121% (30 mg/kg)[2] |
| Tumor Growth Inhibition | Multiple Myeloma (RPMI-8226) Xenograft | 130% (30 mg/kg)[2] |
| Tumor Growth Inhibition | Breast Cancer Xenograft | 65.77%[7] |
Table 2: In Vitro and In Vivo Efficacy of a 4-Aryl-N-arylcarbonyl-2-aminothiazole (Hec1/Nek2 Inhibitor)
| Metric | Cell Line/Model | Result |
| In Vitro Efficacy | ||
| IC50 | Various Cancer Cell Lines | 16.3-42.7 nM[8] |
| GI50 | Multiple Human Breast Cancer Cell Lines | 10-21 µM (for a similar compound, INH1)[9] |
| In Vivo Efficacy | ||
| Tumor Growth Inhibition (T/C) | Human Breast Cancer (MDA-MB-231) Xenograft | 32% (20 mg/kg, IV)[8] |
Table 3: In Vitro and In Vivo Efficacy of a 2-Aminothiazole CDK4/6 Inhibitor ("Compound A")
| Metric | Cell Line/Model | Result |
| In Vitro Efficacy | ||
| Cell Proliferation | Hematological Cancer Cell Lines | High sensitivity[10] |
| In Vivo Efficacy | ||
| Tumor Growth Inhibition | t(8;21) AML (Kasumi-1) Xenograft | Significant growth inhibition (in combination with chloroquine)[10] |
| Tumor Growth Inhibition | Mantle Cell Lymphoma PDX Model | Significant tumor growth inhibition[11] |
Deciphering the Mechanisms: Signaling Pathways Unveiled
The anticancer activity of these 2-aminothiazole compounds stems from their ability to modulate critical cellular signaling pathways that are often dysregulated in cancer.
SNS-032 , a potent inhibitor of CDK2, 7, and 9, disrupts the cell cycle and transcription.[1][12][13] By inhibiting CDK2, it blocks the G1/S transition, a crucial checkpoint for cell division.[1][12][13] Its inhibition of CDK7 and CDK9 leads to the dephosphorylation of RNA Polymerase II, thereby suppressing the transcription of short-lived anti-apoptotic proteins like Mcl-1, ultimately inducing programmed cell death.[1][6]
The Hec1/Nek2 inhibitor targets a critical interaction in mitosis. Hec1 (Highly Expressed in Cancer 1) is a key component of the kinetochore, and its interaction with the kinase Nek2 is essential for proper chromosome segregation during cell division.[14][15] By disrupting this interaction, the 2-aminothiazole compound leads to chromosome misalignment, mitotic arrest, and ultimately, apoptosis in cancer cells.[16]
The CDK4/6 inhibitor focuses on a key checkpoint in the G1 phase of the cell cycle. CDK4 and CDK6, in complex with Cyclin D, phosphorylate the Retinoblastoma (Rb) protein.[17][18][19] This phosphorylation event releases the transcription factor E2F, allowing it to activate genes necessary for DNA synthesis and progression into the S phase.[17][18][19] By selectively inhibiting CDK4/6, the 2-aminothiazole compound prevents Rb phosphorylation, keeping E2F in an inactive state and thereby arresting the cell cycle in G1.[3][20]
Experimental Protocols: A Look Under the Hood
To ensure the reproducibility and clear understanding of the presented data, this guide provides detailed methodologies for the key experiments cited.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
General Workflow:
Specific Protocol for SNS-032 in Multiple Myeloma Cell Lines:
-
Cell Lines: MMRC 14 validation human myeloma cell line panel.[4]
-
Assay: MTT viability assay.[4]
-
Treatment Duration: 6 hours.[4]
-
Analysis: Determination of IC50 values.[4]
In Vivo Antitumor Efficacy: Xenograft Mouse Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research, allowing for the evaluation of a compound's antitumor activity in a living system.
General Workflow:
References
- 1. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cyclin-dependent kinase 7/9 inhibitor SNS-032 induces apoptosis in diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. apexbt.com [apexbt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of a combination therapy targeting CDK4/6 and autophagy in a mouse xenograft model of t(8;21) acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual targeting of CDK4/6 and Bcl-2 exhibits a potent antitumor effect on mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphorylation of the mitotic regulator protein Hec1 by Nek2 kinase is essential for faithful chromosome segregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Rb-CDK4/6 signaling pathway is critical in neural precursor cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Using CDK4/6 Inhibitors to Identify Novel Regulators of the RB Pathway - ProQuest [proquest.com]
Comparative Cytotoxicity of 2-Aminothiazole Derivatives on Cancer Cell Lines: A Review
For Researchers, Scientists, and Drug Development Professionals
Quantitative Cytotoxicity Data
The cytotoxic activity of several 2-aminothiazole derivatives against various human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 | Pancreatic Carcinoma | 43.08 | [1] |
| Compound 5b | HT29 | Colorectal Adenocarcinoma | 2.01 | [2] |
| Compound 28 | A549 | Lung Carcinoma | 8.64 | [3] |
| Compound 28 | HeLa | Cervical Adenocarcinoma | 6.05 | [3] |
| Compound 28 | HT29 | Colorectal Adenocarcinoma | 0.63 | [3] |
| Compound 46a | A549 | Lung Carcinoma | 1.3 | [3] |
| Compound 46b | A549 | Lung Carcinoma | 0.16 | [3] |
| Compound 46b | HepG2 | Hepatocellular Carcinoma | 0.13 | [3] |
| Compound 17b | MCF-7 | Breast Adenocarcinoma | 1.86 | [4] |
| Ethyl 2-substituted-aminothiazole- 4-carboxylate derivative (Compound 13) | RPMI-8226 | Leukemia | 0.08 (GI50) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for key cytotoxicity assays frequently used in the evaluation of anticancer compounds.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Materials:
-
96-well plates
-
Test compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.[5]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[5][7]
-
MTT Addition: Following treatment, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a period (typically 2-4 hours) to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.[6]
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8]
Materials:
-
96-well plates
-
Test compound
-
Complete cell culture medium
-
LDH assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compound for a desired duration.
-
Sample Collection: After incubation, the plate is centrifuged, and the supernatant (culture medium) is carefully transferred to a new 96-well plate.[6]
-
LDH Reaction: The LDH reaction mixture from the assay kit is added to each well containing the supernatant. The plate is then incubated according to the manufacturer's instructions to allow for the enzymatic reaction.[6]
-
Measurement: The absorbance is measured at the recommended wavelength using a microplate reader.[6]
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. The percentage of cytotoxicity is calculated based on controls for spontaneous and maximum LDH release.[6]
Visualizations
Diagrams illustrating experimental workflows and potential mechanisms of action provide a clear and concise understanding of the scientific process and findings.
References
- 1. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
Safety Operating Guide
Proper Disposal of 2-(2-Aminothiazol-4-yl)ethanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-(2-aminothiazol-4-yl)ethanol, a compound commonly used in pharmaceutical research and development. Adherence to these protocols is critical for minimizing risks and meeting regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The specific PPE required can be determined by consulting the Safety Data Sheet (SDS) for this or structurally similar compounds. General recommendations include:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2][3][4][5]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[1][2][3][4][5]
-
Body Protection: A lab coat or chemical-resistant apron is necessary to prevent skin contact.[3][4][5]
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors or dust.[4][5]
In the event of a spill, immediately evacuate the area and follow your institution's established spill cleanup protocol. For minor spills, absorb the material with an inert absorbent such as sand or vermiculite and place it in a designated, sealed container for hazardous waste disposal.[1][3][6]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations.[7][8][9][10] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from generation to final disposal.
-
Waste Identification and Classification:
-
Determine if the waste containing this compound is considered hazardous. This determination should be based on the compound's characteristics (e.g., toxicity, reactivity, ignitability, corrosivity) as outlined in the SDS of a similar compound or through analytical testing if necessary.[9]
-
Given its chemical structure (an amine and a thiazole ring), it is prudent to treat this compound as hazardous chemical waste.
-
-
Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads, empty containers) in a dedicated, properly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and kept securely closed except when adding waste.[1][3]
-
Do not mix this waste with other incompatible waste streams.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's and local regulations.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area or central hazardous waste storage facility.
-
Ensure the storage area has secondary containment to prevent environmental contamination in case of a leak.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
EHS will work with a licensed hazardous waste disposal company to transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[11]
-
Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.[10]
-
Quantitative Safety and Disposal Information
| Parameter | Guideline | Source/Comment |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | Based on general laboratory safety standards for handling chemicals of unknown toxicity. |
| Recommended Extinguishing Media | Dry chemical, carbon dioxide, alcohol-resistant foam, or water spray. | Based on SDS for similar compounds.[1][3] |
| Spill Containment Material | Inert absorbent material (e.g., sand, vermiculite). | General procedure for chemical spills.[1][3][6] |
| Waste Container Type | Chemically resistant, sealed container. | To prevent leakage and reaction with the container material. |
| Federal Disposal Regulation | Resource Conservation and Recovery Act (RCRA). | Governs the management of hazardous waste in the US.[7][9] |
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. itwreagents.com [itwreagents.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. youtube.com [youtube.com]
- 8. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 9. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 10. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 11. Chemical and Laboratory Waste [enva.com]
Personal protective equipment for handling 2-(2-Aminothiazol-4-yl)ethanol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(2-Aminothiazol-4-yl)ethanol. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Classification
Therefore, it is imperative to handle this compound with appropriate caution and personal protective equipment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Tightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat | Standard lab coat to be worn at all times. |
| Chemical-resistant Apron | Recommended for larger quantities or when splashing is likely. | |
| Respiratory Protection | NIOSH-approved respirator | Required if dust or aerosols are generated and engineering controls are insufficient.[1] |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is essential to minimize exposure and ensure a safe working environment.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A chemical fume hood is strongly recommended for all weighing and transfer operations to minimize the generation of dust and vapors.[1]
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.
2. Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid breathing dust, fumes, or vapors.[2]
-
Wash hands thoroughly with soap and water after handling the compound.[1]
-
When dissolving the solid, add it slowly to the solvent to prevent splashing.[1]
-
Use non-sparking tools to prevent ignition sources.
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]
-
Do not store near heat, sparks, or open flames.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to regulations.
1. Waste Collection:
-
Collect all waste material, including excess compound, contaminated PPE (gloves, etc.), and cleaning materials, in a designated and clearly labeled hazardous waste container.
2. Waste Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials.
3. Disposal Method:
-
Dispose of all chemical waste through a licensed hazardous waste disposal company.
-
Adhere to all local, state, and federal regulations for chemical waste disposal.[1] Do not dispose of down the drain.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
